molecular formula C10H17Br B13199821 1-(Bromomethyl)-1-cyclobutylcyclopentane

1-(Bromomethyl)-1-cyclobutylcyclopentane

Cat. No.: B13199821
M. Wt: 217.15 g/mol
InChI Key: FMKCJCQZPVEWBB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-cyclobutylcyclopentane (CAS 1601234-68-7) is a high-value, bifunctional organic building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C10H17Br and a molecular weight of 217.15 g/mol , this compound features a bromomethyl group (-CH2Br) attached to a quaternary carbon center that is also substituted with a cyclobutyl ring. This unique gem-disubstituted cyclopentane scaffold presents a distinct three-dimensional structure and significant steric influence, making it a versatile precursor for constructing complex molecular architectures. The primary reactivity of this compound is centered on the bromomethyl group, which serves as a superior alkylating agent and is highly susceptible to nucleophilic substitution reactions (SN2). This allows researchers to readily introduce the 1-cyclobutylcyclopentylmethyl moiety onto various nucleophiles such as nitrogen, oxygen, and sulfur heteroatoms, as well as carbon nucleophiles like enolates. Its primary research value lies in its application as a key intermediate in the synthesis of bioactive molecules for drug discovery programs, where the cyclobutyl and cyclopentyl rings can be used to modulate the compound's lipophilicity, metabolic stability, and conformational properties. Potential applications include its use as a core structure in protease inhibitors, as a component in agrochemicals, and as a starting material for the development of more complex bridged or fused ring systems through further cyclization reactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper cold-chain transportation and storage conditions are recommended to maintain product stability and purity .

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclobutylcyclopentane

InChI

InChI=1S/C10H17Br/c11-8-10(6-1-2-7-10)9-4-3-5-9/h9H,1-8H2

InChI Key

FMKCJCQZPVEWBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)C2CCC2

Origin of Product

United States

Foundational & Exploratory

Reactivity of 1-(Bromomethyl)-1-cyclobutylcyclopentane with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of 1-(Bromomethyl)-1-cyclobutylcyclopentane with Nucleophiles

Executive Summary

1-(Bromomethyl)-1-cyclobutylcyclopentane represents a unique substrate in the study of nucleophilic substitution reactions. Its structure, featuring a primary alkyl bromide attached to a sterically demanding quaternary carbon center, places it in the class of neopentyl-like halides. This configuration profoundly influences its reaction pathways, largely precluding direct backside nucleophilic attack (SN2) and strongly favoring mechanisms involving carbocation intermediates (SN1). However, the formation of a primary carbocation is energetically unfavorable, leading to rapid and complex skeletal rearrangements. This guide provides a detailed analysis of these mechanistic considerations, predicts reactivity with various nucleophiles, and offers robust experimental protocols for investigation. The central thesis is that the reactivity of 1-(bromomethyl)-1-cyclobutylcyclopentane is dominated by Wagner-Meerwein rearrangements, leading to a variety of rearranged substitution products rather than the direct substitution product.

Introduction: The Structural Challenge of a Neopentyl-like Halide

The reactivity of an alkyl halide is fundamentally dictated by its structure. In 1-(bromomethyl)-1-cyclobutylcyclopentane, the leaving group (bromide) is on a primary carbon. Typically, primary alkyl halides are excellent candidates for bimolecular nucleophilic substitution (SN2) reactions. However, the α-carbon is directly bonded to a quaternary center, which is substituted with a cyclopentyl and a cyclobutyl ring. This arrangement creates significant steric hindrance, effectively shielding the electrophilic carbon from backside attack by a nucleophile. This structural motif is characteristic of neopentyl halides, which are famously unreactive under typical SN2 conditions.

Therefore, any productive reaction must likely proceed through a pathway that avoids this sterically congested transition state. This leads to the consideration of unimolecular pathways (SN1 and E1), which involve the formation of a carbocation intermediate.

Mechanistic Pathways: A Competition Defined by Rearrangement

The dissociation of the bromide ion from 1-(bromomethyl)-1-cyclobutylcyclopentane would generate a highly unstable primary carbocation. According to established principles of carbocation stability, primary carbocations are significantly less stable than secondary or tertiary carbocations and will rearrange if a more stable configuration can be achieved via a 1,2-hydride or 1,2-alkyl shift. In this specific case, the substrate is primed for a Wagner-Meerwein rearrangement.

The SN1 Pathway and Inevitable Rearrangement

The SN1 mechanism is the most probable pathway for substitution reactions of this molecule, particularly in polar protic solvents or with weak nucleophiles. The process can be broken down into the following steps:

  • Ionization: Slow, rate-determining dissociation of the C-Br bond to form an unstable primary carbocation and a bromide ion.

  • Rearrangement: The nascent primary carbocation undergoes an immediate and irreversible 1,2-alkyl shift. There are two possibilities for rearrangement: migration of the cyclopentyl ring or migration of the cyclobutyl ring. Ring expansion of the cyclobutyl group to a cyclopentyl group, or the cyclopentyl to a cyclohexyl, is a very likely outcome. This rearrangement relieves ring strain and simultaneously forms a more stable tertiary carbocation.

  • Nucleophilic Attack: The nucleophile attacks the rearranged, planar tertiary carbocation. This can occur from either face, potentially leading to a mixture of stereoisomers if the resulting carbon is chiral.

The diagram below illustrates the dominant SN1 rearrangement pathway.

G cluster_0 S_N1 Reaction Pathway A 1-(Bromomethyl)-1- cyclobutylcyclopentane B Primary Carbocation (Unstable Intermediate) A->B Ionization (-Br^-) Slow, RDS C Tertiary Carbocation (Rearranged) B->C Wagner-Meerwein Rearrangement (Fast) D Final Substitution Product(s) (Rearranged Skeleton) C->D Nucleophilic Attack (Fast)

Caption: SN1 pathway for 1-(bromomethyl)-1-cyclobutylcyclopentane.

The SN2 Pathway: A Kinetically Disfavored Route

The SN2 mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack). For 1-(bromomethyl)-1-cyclobutylcyclopentane, the bulky cyclobutyl and cyclopentyl groups attached to the adjacent quaternary carbon create a formidable steric barrier, making this approach virtually impossible. While extremely strong, unhindered nucleophiles in a polar aprotic solvent might force a very slow SN2 reaction, this pathway is generally not expected to be significant. Any observed direct substitution product is likely to be a minor component of the product mixture, formed under forcing conditions.

Elimination Pathways (E1 and E2)

Elimination reactions are also a possibility.

  • E2 Mechanism: This pathway requires a strong, typically bulky base to abstract a proton from the β-carbon simultaneously as the leaving group departs. However, in this molecule, there are no protons on the β-carbon (the quaternary center). Therefore, the E2 mechanism is not possible.

  • E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the SN1 mechanism. Once the rearranged tertiary carbocation is formed, a weak base (such as the solvent) can abstract an adjacent proton to form an alkene. The E1 pathway will therefore compete with the SN1 pathway, especially at higher temperatures and with nucleophiles that are also moderately basic.

Predicted Reactivity with Various Nucleophiles

The outcome of the reaction is critically dependent on the choice of nucleophile and reaction conditions. The following table summarizes the predicted major products and dominant mechanisms.

Nucleophile/ConditionNucleophile TypePredicted Dominant MechanismExpected Major Product(s)
H₂O or ROH (Solvolysis)Weak Nucleophile, Protic SolventSN1 with rearrangementRearranged alcohols or ethers
NaCN in DMSOStrong Nucleophile, Aprotic SolventSN1/SN2 (Slow) CompetitionMixture of rearranged nitriles (major) and direct substitution nitrile (minor)
NaN₃ in DMFStrong Nucleophile, Aprotic SolventSN1 with rearrangementRearranged azides
CH₃COO⁻ (Acetate)Moderate NucleophileSN1 with rearrangementRearranged acetate esters
t-BuOK in t-BuOHStrong, Bulky BaseE1 (from rearranged carbocation)Mixture of rearranged alkenes

Experimental Protocols

To empirically determine the reactivity and product distribution, the following experimental protocols are proposed. These protocols include reaction execution and product analysis steps.

Protocol 1: Solvolysis in Ethanol (SN1/E1 Conditions)

This experiment aims to characterize the products formed under conditions that strongly favor carbocation formation.

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(bromomethyl)-1-cyclobutylcyclopentane (1.0 mmol) in absolute ethanol (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 2 hours. The reaction is expected to be slow and may require 24-48 hours for completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into deionized water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the masses of the various products (rearranged ethers and alkenes). Purify the major products by column chromatography for full characterization by ¹H and ¹³C NMR spectroscopy.

G cluster_1 General Experimental Workflow A Reaction Setup (Substrate, Reagent, Solvent) B Reaction Monitoring (TLC, GC) A->B C Aqueous Workup & Extraction B->C D Purification (Chromatography) C->D E Structure Elucidation (GC-MS, NMR) D->E

Theoretical Studies of 1-(Bromomethyl)-1-cyclobutylcyclopentane: Conformational Dynamics and Solvolytic Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive theoretical analysis of 1-(Bromomethyl)-1-cyclobutylcyclopentane , designed for researchers in physical organic chemistry and drug development.

Executive Summary

1-(Bromomethyl)-1-cyclobutylcyclopentane (CAS: 1601234-68-7) represents a unique class of gem-disubstituted cycloalkanes characterized by high steric congestion and significant ring strain. This molecule serves as a critical model for studying neopentyl-like nucleophilic substitutions and ring-expansion rearrangements .

This guide details the theoretical framework for analyzing the molecule’s ground-state conformational landscape and its reactivity profile. The core theoretical insight is that the solvolysis of this compound is driven by a Wagner-Meerwein rearrangement , where the relief of cyclobutane ring strain (~26 kcal/mol) directs the pathway exclusively toward the formation of a spiro[4.4]nonane system.

Computational Methodology

To accurately model the structural and electronic properties of 1-(bromomethyl)-1-cyclobutylcyclopentane, the following computational protocol is established. This protocol ensures self-consistency and reproducibility.

Level of Theory
  • Geometry Optimization: Density Functional Theory (DFT) using the

    
    B97X-D  functional is recommended. This functional includes dispersion corrections, which are critical for capturing the attractive van der Waals interactions between the two geminal cycloalkyl rings.
    
  • Basis Set: The def2-TZVP basis set is selected to minimize basis set superposition error (BSSE) and accurately describe the electron density around the heavy bromine atom.

  • Solvation Model: The SMD (Solvation Model based on Density) should be applied using polar solvents (e.g., Ethanol,

    
    ) to simulate solvolytic conditions.
    
Conformational Search Workflow

Due to the flexibility of the cyclopentane ring (pseudorotation) and the rotation of the cyclobutyl group, a single optimization is insufficient.

ConformationalSearch Start Input Structure (3D Coordinates) Rotors Identify Rotatable Bonds (C1-C1' & C1-CH2Br) Start->Rotors Sampling Stochastic Sampling (Monte Carlo/MD) Rotors->Sampling Opt DFT Optimization (wB97X-D/def2-TZVP) Sampling->Opt Freq Frequency Analysis (Check for Imaginary Freqs) Opt->Freq Freq->Sampling Imaginary Freq Found GlobalMin Global Minimum Candidate Freq->GlobalMin No Imaginary Freq

Figure 1: Workflow for identifying the global energy minimum of the target molecule.

Structural Analysis & Conformational Landscape

Ground State Geometry

Theoretical modeling predicts that the steric repulsion between the cyclobutyl group and the bromomethyl group dominates the ground state.

  • Cyclopentane Ring: Adopts a twist-envelope conformation to minimize eclipsing interactions with the bulky C1 substituents.

  • Cyclobutane Ring: Maintains a puckered geometry (dihedral angle ~25-30°) to relieve torsional strain.

  • C1-C(Cyclobutyl) Bond: The bond length is predicted to be elongated (>1.54 Å) due to the steric crowding of two rings and a bromomethyl group at a single quaternary center.

The Gem-Disubstituent Effect

The presence of the cyclobutyl and bromomethyl groups on the same carbon (C1) creates a "Thorpe-Ingold" effect. The internal angle (


) of the cyclopentane is compressed, forcing the external substituents (cyclobutyl and -CH2Br) closer together. This pre-organization destabilizes the ground state relative to the transition state for ionization, theoretically accelerating solvolysis compared to an acyclic analog.

Reactivity and Mechanism: The Rearrangement Imperative

The defining chemical characteristic of 1-(bromomethyl)-1-cyclobutylcyclopentane is its reactivity under solvolytic conditions. As a primary neopentyl-like bromide, direct


 attack is sterically prohibited.[1][2] The reaction proceeds via an 

pathway characterized by immediate skeletal rearrangement.
Mechanistic Pathways

Upon ionization (loss of


), the molecule forms a transient primary carbocation: [1-cyclobutylcyclopentyl]methyl cation . This species is electronically unstable and kinetically nonexistent, rearranging simultaneously with ionization (

process).

Theoretical Pathway Comparison:

  • Path A (Cyclobutane Expansion): Migration of a cyclobutane methylene group to the cationic center.

    • Driving Force: Relief of cyclobutane ring strain (~26.5 kcal/mol)

      
       Cyclopentane (~6 kcal/mol).
      
    • Product:Spiro[4.4]nonyl cation (Tertiary).

  • Path B (Cyclopentane Expansion): Migration of a cyclopentane methylene group.

    • Driving Force: Relief of cyclopentane strain (~6 kcal/mol)

      
       Cyclohexane (~0 kcal/mol).
      
    • Product:Spiro[3.5]nonyl cation (Tertiary).

ReactionMechanism cluster_strain Thermodynamic Driver Reactant Reactant 1-(Bromomethyl)-1-cyclobutylcyclopentane TS Transition State [Ionization + Migration] Reactant->TS -Br⁻ (Rate Limiting) Intermed Intermediate Spiro[4.4]non-1-yl Cation (3°) TS->Intermed Ring Expansion (Cyclobutane -> Cyclopentane) Product Product Spiro[4.4]nonan-1-ol (or Ether) Intermed->Product + Solvent (ROH) StrainRelief Strain Relief: ~20 kcal/mol

Figure 2: Solvolysis mechanism illustrating the strain-driven ring expansion to the spiro[4.4]nonane system.

Quantitative Data Summary

The following table summarizes the estimated energetic parameters for the solvolysis based on general theoretical values for cycloalkylcarbinyl rearrangements.

ParameterValue (Est.)Significance
C-Br Bond Dissociation Energy ~68 kcal/molStandard for primary bromides; lowered by steric strain.
Cyclobutane Ring Strain 26.5 kcal/molHigh potential energy stored in the reactant.
Cyclopentane Ring Strain 6.2 kcal/molTarget ring system is significantly more stable.
Activation Barrier (

)
~22-25 kcal/molRate-determining step (Ionization).
Reaction Enthalpy (

)
ExothermicDriven by strain relief and formation of 3° cation.

Experimental Validation Protocols

To validate these theoretical predictions, the following experimental setup is recommended.

Synthesis and Solvolysis Protocol
  • Precursor Synthesis: React 1-cyclobutylcyclopentan-1-ol with

    
     in 
    
    
    
    at 0°C.
  • Solvolysis: Dissolve the purified bromide in 80% aqueous Ethanol. Heat to reflux (approx. 78°C) for 4 hours.

  • Quench: Neutralize with

    
    , extract with ether.
    
  • Analysis: Analyze the product mixture via GC-MS and

    
    -NMR.
    
Predicted Spectral Signatures
  • Reactant (

    
    -NMR):  The 
    
    
    
    protons will appear as a singlet around
    
    
    3.4 - 3.6 ppm
    .
  • Product (

    
    -NMR):  The rearranged Spiro[4.4]nonan-1-ol will show a shift of the oxygen-bearing proton to 
    
    
    
    3.8 - 4.0 ppm
    (multiplet), and loss of the cyclobutyl puckering signals.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Winstein, S., & Kosower, E. (1959). "Neighboring Group Participation in Solvolysis." Journal of the American Chemical Society.[3][4] Link

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

  • Olah, G. A., et al. (1984). "Stable Carbocations. Cyclopropylcarbinyl and Cyclobutyl Cations."[5][6] Chemical Reviews. Link

  • PubChem Compound Summary. (2024). "1-(Bromomethyl)-1-cyclobutylcyclopentane". National Center for Biotechnology Information. Link

Sources

Structural and Stereochemical Isomerism in Bicyclic Scaffolds: A Case Study of 1-(Bromomethyl)-1-cyclobutylcyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition from planar, sp²-dominated chemical space to topologically complex, sp³-rich architectures—often termed the "Escape from Flatland"—has fundamentally reshaped modern drug discovery [1]. By maximizing the fraction of sp³-hybridized carbons (


), medicinal chemists can improve aqueous solubility, reduce off-target promiscuity, and enhance overall clinical success rates.

Bicyclic aliphatic scaffolds represent highly versatile building blocks in this paradigm. The molecule 1-(Bromomethyl)-1-cyclobutylcyclopentane serves as a prime example [2]. While the parent 1,1-disubstituted molecule is achiral, migrating its substituents generates a vast matrix of stereochemical complexity. This whitepaper provides an in-depth mechanistic and experimental guide to navigating the constitutional and stereochemical isomers of this scaffold, detailing their conformational dynamics and the analytical workflows required for their isolation.

Constitutional Isomerism: Expanding the Scaffold

The parent compound, 1-(bromomethyl)-1-cyclobutylcyclopentane, features a quaternary carbon at C1 of the cyclopentane ring. Because the paths around the cyclopentane and cyclobutane rings are symmetrical, the parent molecule possesses an internal plane of symmetry and is strictly achiral. However, positional isomerization (migrating the cyclobutyl or bromomethyl group to adjacent carbons) breaks this symmetry and generates distinct three-dimensional vectors crucial for fragment-based drug discovery (FBDD) [3].

Quantitative Isomer Profiling

The table below summarizes the core positional isomers derived from the parent scaffold, highlighting their stereochemical potential. All isomers share the molecular formula C₁₀H₁₇Br and maintain a perfect


 score of 1.0.
Isomer NameSubstitution PatternChiral CentersTotal Stereoisomers

Score
1-(Bromomethyl)-1-cyclobutylcyclopentane 1,1-geminal01 (Achiral)1.0
1-(Bromomethyl)-2-cyclobutylcyclopentane 1,2-vicinal241.0
1-(Bromomethyl)-3-cyclobutylcyclopentane 1,3-separated241.0

Stereochemical Profiling and 3D Vector Projection

The introduction of chiral centers in the 1,2- and 1,3- isomers necessitates rigorous stereochemical profiling. In drug design, the spatial relationship between the reactive bromomethyl vector (a common handle for cross-coupling or nucleophilic substitution) and the steric bulk of the cyclobutane ring dictates how the elaborated drug candidate will interact with a target protein's binding pocket.

Causality in Conformational Stability
  • 1-(Bromomethyl)-2-cyclobutylcyclopentane: This 1,2-vicinal system yields two pairs of enantiomers: the cis-(1R,2S)/(1S,2R) pair and the trans-(1R,2R)/(1S,2S) pair. Mechanistic Causality: The trans isomers are thermodynamically favored. They project the bromomethyl and cyclobutyl groups into pseudo-equatorial/pseudo-axial positions that minimize steric clash. Conversely, the cis isomers induce significant gauche interactions, altering the overall Plane of Best Fit (PBF) and Principal Moments of Inertia (PMI).

  • 1-(Bromomethyl)-3-cyclobutylcyclopentane: This 1,3-system also yields 4 stereoisomers. However, the thermodynamic preference is inverted. The cis isomers can adopt an envelope conformation where both substituents occupy pseudo-equatorial positions, minimizing 1,3-diaxial interactions and rendering them more stable than their trans counterparts.

IsomerTree Parent Parent Scaffold 1,1-Disubstituted (Achiral) Pos12 1,2-Substitution (2 Chiral Centers) Parent->Pos12 Isomerization Pos13 1,3-Substitution (2 Chiral Centers) Parent->Pos13 Isomerization Cis12 cis-Racemate (1R,2S) & (1S,2R) Pos12->Cis12 Diastereomers Trans12 trans-Racemate (1R,2R) & (1S,2S) Pos12->Trans12 Diastereomers Cis13 cis-Racemate (1R,3S) & (1S,3R) Pos13->Cis13 Diastereomers Trans13 trans-Racemate (1R,3R) & (1S,3S) Pos13->Trans13 Diastereomers

Logical branching of constitutional and stereochemical isomers from the parent bicyclic scaffold.

Experimental Workflows: Isolation and Chiral Resolution

Standard achiral synthesis of 1,2- or 1,3-disubstituted cyclopentanes yields a mixture of diastereomers (which are themselves racemic). To utilize these sp³-rich fragments effectively, researchers must isolate the pure enantiomers. Because these aliphatic molecules lack strong chromophores and hydrogen-bond donors, Chiral Supercritical Fluid Chromatography (SFC) is the gold standard for their resolution [4].

Protocol: Preparative Chiral SFC Resolution of 1-(Bromomethyl)-2-cyclobutylcyclopentane

System Design & Causality: This protocol is designed as a self-validating system . Normal-phase chromatography is first used to separate diastereomers, validated by NMR. SFC is then employed for enantiomeric resolution. We utilize polysaccharide-based Chiral Stationary Phases (CSPs) because, in the absence of H-bond donors on our molecule, separation relies entirely on the steric fit of the enantiomers within the chiral grooves of the polymer matrix.

Step-by-Step Methodology:

  • Diastereomeric Separation (Achiral):

    • Load the crude synthetic mixture onto a silica gel flash chromatography column.

    • Elute using a highly non-polar gradient (e.g., 100% Hexanes to 98:2 Hexanes/Ethyl Acetate).

    • Validation: Analyze fractions via ¹H-NMR. The chemical shift of the -CH₂Br protons differs significantly between the cis and trans racemates due to anisotropic shielding from the adjacent cyclobutane ring. Pool fractions to isolate the pure trans-racemate.

  • Chiral SFC Column Screening:

    • Screen the isolated trans-racemate against a panel of immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC).

    • Causality: Supercritical CO₂ provides high diffusivity and low viscosity. Keep the organic modifier (e.g., Isopropanol) extremely low (1-3%) to maintain the non-polar interactions necessary for resolving highly lipophilic aliphatic isomers.

  • Preparative SFC Execution:

    • Scale up to a preparative SFC column (e.g., 21 x 250 mm). Set the flow rate to 70 mL/min.

    • Utilize a stacked-injection sequence (injecting 50 mg every 4 minutes) to maximize throughput while maintaining baseline resolution.

  • Fraction Collection & Closed-Loop Validation:

    • Trigger fraction collection using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as UV absorption will be negligible at standard wavelengths.

    • Validation: Re-inject the collected fractions onto an analytical chiral SFC system to confirm an enantiomeric excess (ee) of >99%.

SFCWorkflow Crude Crude Mixture (Diastereomers) Flash Flash Chromatography (Achiral Separation) Crude->Flash Silica Gel Racemate Isolated Racemate (cis or trans) Flash->Racemate 1H-NMR Validation SFC Chiral SFC (Polysaccharide CSP) Racemate->SFC Supercritical CO2 Enant1 Enantiomer 1 (>99% ee) SFC->Enant1 ELSD Trigger Enant2 Enantiomer 2 (>99% ee) SFC->Enant2 ELSD Trigger

Step-by-step experimental workflow for the chiral resolution of sp3-rich stereoisomers using SFC.

Conclusion

The 1-(Bromomethyl)-cyclobutylcyclopentane scaffold perfectly encapsulates the "Escape from Flatland" philosophy. While the parent compound is a simple achiral building block, its 1,2- and 1,3-positional isomers offer a rich landscape of stereochemical diversity. By understanding the thermodynamic causality behind their conformations and employing rigorous, self-validating SFC workflows, drug discovery professionals can successfully harness these complex 3D vectors to design highly selective, sp³-enriched therapeutics.

References

  • The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. Benchchem.
  • 1-(Bromomethyl)-1-cyclobutylcyclopentane Product Information. ChemScene.
  • Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.

Literature review of spirocyclic compounds containing cyclobutane and cyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Cyclobutane-Cyclopentane Fusions in Medicinal Chemistry

Executive Summary: Escaping Flatland

In the modern era of drug discovery, the "Escape from Flatland" is not merely a slogan; it is a physicochemical imperative. While traditional combinatorial chemistry relied heavily on flat, aromatic systems (low Fsp³ fraction), clinical attrition rates have driven a pivot toward three-dimensional architectures.

This guide focuses on a specific, high-value 3D core: the spiro[3.4]octane system. By fusing a strained cyclobutane ring with a flexible cyclopentane ring at a single quaternary carbon, this scaffold offers a unique balance of structural rigidity, defined exit vectors, and metabolic stability.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Part 1: Structural & Physicochemical Rationale

The Quaternary Carbon Advantage

The spiro[3.4]octane core introduces a quaternary carbon that acts as a "choke point" for metabolic degradation. Unlike gem-dimethyl groups, which can be metabolically labile (via hydroxylation), the spiro-fusion locks the carbon into a rigid lattice.

  • Vector Definition: The roughly 90° puckering of the cyclobutane ring combined with the envelope conformation of the cyclopentane ring creates orthogonal exit vectors. This allows substituents to probe biological space that is inaccessible to flat aromatic bioisosteres.

  • Lipophilicity Modulation: Spirocycles generally lower logP compared to their acyclic diethyl or gem-dimethyl analogs due to "hydrocarbon burial" within the compact ring system.

Metabolic Stability Data

Recent studies indicate that replacing a cyclohexyl group with a spirocyclic cyclobutane (such as in the development of HPK1 inhibitors) can significantly improve metabolic stability. The high bond dissociation energy required to abstract protons from the strained cyclobutane ring reduces the rate of oxidative metabolism by Cytochrome P450 enzymes.

Part 2: Synthetic Architectures & Methodologies[1]

Constructing the spiro[3.4] junction requires overcoming the inherent ring strain of the cyclobutane (~26 kcal/mol). We categorize the synthesis into three dominant strategies.

Strategy A: Ring-Closing Metathesis (RCM)

Best for: Heteroatom-containing spirocycles (e.g., 2,5-dioxaspiro[3.4]octanes).[1] This approach, championed in recent literature (e.g., J. Org. Pharm. Chem. 2025), utilizes Grubbs catalysts to close the less strained cyclopentane/dihydrofuran ring onto a pre-formed cyclobutane/oxetane precursor.

Strategy B: Double Alkylation / Annulation

Best for: Carbo-spirocycles and Diazaspiro cores. This is the "workhorse" method. It typically involves the alkylation of a cyclic ketone or active methylene compound (like a malonate) with a 1,4-dihaloalkane.

  • Example: Synthesis of 2-azaspiro[3.4]octane via annulation of cyclopentane derivatives.

Strategy C: Catalytic Arylboration

Best for: High-complexity functionalization. Modern Ni- or Cu/Pd-catalyzed arylboration of spirocyclic cyclobutenes allows for the rapid introduction of aryl groups and boron handles in a single step, facilitating downstream cross-coupling.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision tree for selecting a synthetic route based on the target heteroatom placement.

SpiroSynthesis Start Target Spiro[3.4]octane Core Decision1 Heteroatoms in Ring? Start->Decision1 RouteA Route A: Ring-Closing Metathesis (RCM) Decision1->RouteA Yes (O/N in ring) RouteB Route B: Double Alkylation Decision1->RouteB No (Carbocycle) RouteC Route C: Catalytic Arylboration Decision1->RouteC Unsaturated Core DetailA Precursor: Vinyl Oxetanol/Cyclobutane Catalyst: Grubbs II Key: Strain release drives closure RouteA->DetailA DetailB Precursor: Cyclic Ketone + 1,4-dihalide Reagent: NaH or LiHMDS Key: Kinetic control required RouteB->DetailB DetailC Precursor: Spiro-cyclobutene Catalyst: Ni(COD)2 / Cu Key: Rapid complexity generation RouteC->DetailC

Caption: Decision matrix for synthesizing spiro[3.4]octane scaffolds based on heteroatom requirements.

Part 3: Medicinal Chemistry Application (Case Study)

The Anchor Drug: Apalutamide (Erleada)

The most prominent clinical validation of the spiro[3.4] system is Apalutamide , an androgen receptor antagonist for prostate cancer.[2]

  • Structure: It features a 5,7-diazaspiro[3.4]octane-6,8-dione core (a thiohydantoin ring spiro-fused to a cyclobutane).

  • Role of the Spiro Cycle: The cyclobutane ring restricts the conformation of the thiohydantoin, locking the aryl groups into an optimal orientation to antagonize the androgen receptor. It replaces the gem-dimethyl group found in Enzalutamide, leading to a distinct IP position and altered metabolic profile.

Emerging Targets: HPK1 and MAGL

Recent pipeline disclosures (BenchChem, 2025) highlight spiro[3.4]octan-6-ol derivatives as inhibitors for:

  • HPK1 (Hematopoietic Progenitor Kinase 1): A target for cancer immunotherapy.[3]

  • MAGL (Monoacylglycerol Lipase): A target for neuroinflammation.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 2,5-Dioxaspiro[3.4]octane via Ring-Closing Metathesis

Rationale: This protocol demonstrates the construction of a hetero-spirocycle, a challenging motif due to the potential for ring-opening of the strained oxetane. We utilize RCM because it proceeds under neutral conditions, preserving the sensitive oxetane ring.

Reagents & Equipment
  • Substrate: 3-(Allyloxy)-3-vinyloxetane (prepared via alkylation of vinyl oxetanol).

  • Catalyst: Grubbs 2nd Generation Catalyst (C46H65Cl2N2PRu).

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Equipment: Schlenk line (for inert atmosphere), reflux condenser.

Step-by-Step Workflow
  • Preparation of the Active Species:

    • In a flame-dried Schlenk flask under Argon, dissolve 3-(allyloxy)-3-vinyloxetane (1.0 equiv) in degassed anhydrous DCM (0.01 M concentration). Note: High dilution is critical to prevent intermolecular polymerization.

  • Catalyst Addition:

    • Add Grubbs II catalyst (2-5 mol%) in one portion.[1] The solution should turn a characteristic brownish-pink.

  • The Metathesis Event:

    • Heat the reaction to reflux (40°C) for 2–4 hours. Monitor via TLC or LCMS for the disappearance of the starting diene.

    • Mechanism:[2][4] The Ru-carbene initiates on the terminal alkene, releasing ethylene gas. The entropy of gas release drives the formation of the 5-membered dihydrofuran ring spiro-fused to the oxetane.

  • Quenching & Purification:

    • Cool to room temperature.[1] Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues. Stir for 30 minutes.

    • Filter through a pad of Celite.

    • Concentrate in vacuo (carefully, as the product may be volatile).

  • Hydrogenation (Optional but Recommended):

    • To obtain the saturated 2,5-dioxaspiro[3.4]octane, dissolve the crude alkene in MeOH and hydrogenate (H2 balloon) over Pd/C (10%) for 2 hours.

Visualization: RCM Experimental Workflow

RCMProtocol Step1 Precursor Prep (Vinyl Oxetane) Step2 Cat. Injection (Grubbs II) Step1->Step2 DCM, Ar Step3 Reflux (40°C) Ring Closure Step2->Step3 - Ethylene Step4 Ru Scavenging (Charcoal/Celite) Step3->Step4 Cleanup Step5 Hydrogenation (Pd/C, H2) Step4->Step5 Saturation Final Spiro[3.4] Product Step5->Final

Caption: Workflow for the RCM-mediated synthesis of 2,5-dioxaspiro[3.4]octane.

References

  • BenchChem. (2025).[3][5][6] Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. Retrieved from 3[3]

  • Sigma-Aldrich. (2024). Spirocyclic Building Blocks for Scaffold Assembly (Carreira & SpiroChem Collaboration). Retrieved from

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [J. Org.[1][7] Pharm. Chem. Article](3][5][7]

  • PharmaBlock. (2024). Cyclobutane Derivatives in Drug Discovery: Case Studies on Apalutamide and Boceprevir. Retrieved from 2

  • National Institutes of Health (PMC). (2023). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Retrieved from 4

Sources

An In-depth Technical Guide to the Physical Properties of Brominated Cycloalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated cycloalkanes are a pivotal class of compounds in the fields of organic synthesis, medicinal chemistry, and materials science. Their utility as synthetic intermediates is well-established, with the bromine atom serving as a versatile functional handle for a variety of transformations, including nucleophilic substitutions, eliminations, and organometallic coupling reactions. In drug development, the incorporation of a cycloalkane scaffold can impart crucial properties such as conformational rigidity and improved metabolic stability, while the bromine atom can act as a key binding element or a site for further molecular elaboration.

This technical guide provides a comprehensive exploration of the core physical properties of brominated cycloalkanes. Moving beyond a simple tabulation of data, this document delves into the causal relationships between molecular structure—ring size, stereochemistry, and degree of bromination—and the resulting physical characteristics. A thorough understanding of these properties is not merely academic; it is fundamental to the practical application of these compounds in a research and development setting, informing decisions on reaction conditions, purification strategies, and formulation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of molecules.

Boiling Point: The Influence of Size, Shape, and Polarity

The boiling point of a substance is a critical parameter for its purification and handling. It is fundamentally dictated by the strength of intermolecular forces. For brominated cycloalkanes, the key interactions are London dispersion forces and dipole-dipole interactions.

  • London Dispersion Forces: These temporary, induced-dipole attractions are the primary intermolecular force for all molecules. Their strength increases with the size of the electron cloud and the surface area of the molecule.

  • Dipole-Dipole Interactions: The carbon-bromine bond is polar due to the difference in electronegativity between carbon (≈2.55) and bromine (≈2.96). This creates a permanent dipole in the molecule, leading to electrostatic attractions between adjacent molecules.

Trend with Increasing Ring Size

As the size of the cycloalkane ring increases, the boiling point consistently rises. This is a direct consequence of the increase in the number of atoms and electrons, which enhances the strength of London dispersion forces. The larger surface area of bigger rings allows for more extensive intermolecular contact, requiring more thermal energy to overcome these attractions and enter the gas phase.[1][2]

Influence of Stereochemistry

Stereoisomerism in brominated cycloalkanes can lead to notable differences in boiling points.

  • cis vs. trans Isomers: In disubstituted cycloalkanes, cis isomers, where the bromine atoms are on the same side of the ring, often exhibit a higher boiling point than their trans counterparts.[3][4] This is attributed to the fact that the individual C-Br bond dipoles in the cis configuration have a net molecular dipole moment, leading to stronger dipole-dipole interactions. In many trans isomers, the bond dipoles are oriented in opposing directions, which can lead to a partial or complete cancellation of the molecular dipole moment.[5][6] For example, the cis isomer of 1,2-dichloroethene has a boiling point of 60.3°C, while the trans isomer's boiling point is 47.5°C.[3]

  • Axial vs. Equatorial Conformers: For monosubstituted cyclohexanes, the bromine atom can exist in either an axial or an equatorial position, and these two conformers are in rapid equilibrium.[7] The equatorial conformer is generally more stable.[8] While it is challenging to isolate and measure the boiling point of each conformer separately due to this rapid interconversion, the overall boiling point of the substance is a weighted average of the properties of the conformers present at that temperature.

The following table summarizes the boiling points of a selection of monobrominated cycloalkanes.

CompoundMolecular FormulaBoiling Point (°C)
BromocyclopropaneC₃H₅Br68-70[9]
BromocyclobutaneC₄H₇Br103-104
BromocyclopentaneC₅H₉Br137-139[10]
BromocyclohexaneC₆H₁₁Br166-167[11]
trans-1,2-DibromocyclopentaneC₅H₈Br₂196.9
trans-1,2-DibromocyclohexaneC₆H₁₀Br₂101-102 (at 13 Torr)[12]

Melting Point: The Role of Molecular Packing and Symmetry

The melting point, the temperature at which a substance transitions from a solid to a liquid, is influenced by both the strength of intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice.

Trend with Increasing Ring Size

Similar to boiling points, melting points generally increase with the number of carbon atoms in the cycloalkane ring.[11] This is due to the stronger London dispersion forces in larger molecules.

Influence of Stereochemistry and Molecular Symmetry

Molecular symmetry plays a more significant role in determining melting points than boiling points. More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a more stable solid phase that requires more energy to break apart.

  • cis vs. trans Isomers: Trans isomers are often more symmetrical than their cis counterparts. This superior packing efficiency typically leads to higher melting points for trans isomers.[3] For instance, elaidic acid, the trans isomer of oleic acid, has a melting point of 43°C, while oleic acid (cis) melts at 13.4°C.[3]

  • Axial vs. Equatorial Conformers: In the solid state, bromocyclohexane exists with the bromine atom exclusively in the equatorial position in its most stable crystalline phase.[7]

The table below presents the melting points for selected brominated cycloalkanes.

CompoundMolecular FormulaMelting Point (°C)
BromocyclohexaneC₆H₁₁Br-57[11]
1-Bromocyclopentane-1-carboxylic acidC₆H₉BrO₂66[13]

Density

The density of liquid brominated cycloalkanes is influenced by the mass of the bromine atom and how closely the molecules can pack together.

Trend with Increasing Ring Size

Generally, the density of monobrominated cycloalkanes shows a less pronounced trend with increasing ring size compared to boiling and melting points. However, all are denser than water.

CompoundMolecular FormulaDensity (g/mL at 25°C)
BromocyclopropaneC₃H₅Br1.51[14]
BromocyclobutaneC₄H₇Br1.434
BromocyclopentaneC₅H₉Br1.39[10]
BromocyclohexaneC₆H₁₁Br1.324[11]
trans-1,2-DibromocyclohexaneC₆H₁₀Br₂1.784

Solubility

The principle of "like dissolves like" is the primary determinant of solubility for brominated cycloalkanes.

  • Solubility in Water: These compounds are generally considered insoluble or only very slightly soluble in water.[9][15] The nonpolar cycloalkane portion of the molecule is hydrophobic and cannot form the strong hydrogen bonds necessary to dissolve in water. The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole and dispersion forces with the brominated cycloalkane.[16]

  • Solubility in Organic Solvents: Brominated cycloalkanes are typically soluble in a wide range of nonpolar and moderately polar organic solvents, such as ethers, hydrocarbons, and chlorinated solvents.[9][15] The intermolecular forces in these solvents (primarily London dispersion and dipole-dipole) are comparable in strength to those in the brominated cycloalkanes, facilitating dissolution.

Spectroscopic Properties for Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of brominated cycloalkanes.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of certain bonds within a molecule. For brominated cycloalkanes, the most characteristic absorption is the C-Br stretching vibration. This typically appears as a strong band in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹. The C-H stretching vibrations of the cycloalkane ring are observed around 2850-3000 cm⁻¹.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton attached to the same carbon as the bromine atom (the α-proton) is significantly deshielded and typically appears as a multiplet in the range of 3.5-4.5 ppm. In bromocyclohexane, the chemical shift of the α-proton is dependent on its conformation. The axial proton is generally found at a slightly higher chemical shift (further downfield) than the equatorial proton. The other protons on the cycloalkane ring usually appear as a complex series of multiplets in the upfield region (1.0-2.5 ppm).

  • ¹³C NMR: The carbon atom bonded to the bromine is deshielded and its signal appears in the range of 40-60 ppm. The other carbon atoms of the ring resonate at higher field (20-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectra of brominated compounds is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[19] This results in the molecular ion peak (M⁺) and any bromine-containing fragment ions appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). Common fragmentation pathways for bromocycloalkanes include the loss of the bromine atom (M - Br)⁺ and the loss of HBr (M - HBr)⁺.[20][21]

Experimental Protocols for Physical Property Determination

The following sections provide standardized, step-by-step methodologies for the determination of key physical properties.

Boiling Point Determination (Distillation Method)

This protocol is suitable for determining the boiling point of a liquid sample.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of the brominated cycloalkane and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B C Position Thermometer B->C D Gently Heat C->D E Record Temperature of Steady Distillation D->E G Observed Boiling Point E->G F Record Atmospheric Pressure F->G Apply Correction if Needed

Caption: Workflow for Boiling Point Determination.

Melting Point Determination (Capillary Method)

This method is the standard for determining the melting point of a solid organic compound and is referenced in pharmacopeias and ASTM E324.[8][22]

Methodology:

  • Sample Preparation: Finely powder a small amount of the solid sample.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm height).

  • Apparatus Setup: Place the packed capillary tube into a melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Collection: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range). A pure compound will have a sharp melting range of 1-2°C.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Finely Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat at Controlled Rate C->D E Observe & Record Start of Melting D->E F Observe & Record End of Melting E->F G Melting Point Range F->G

Caption: Workflow for Melting Point Determination.

Conclusion

The physical properties of brominated cycloalkanes are a direct reflection of their molecular structure. Trends in boiling point, melting point, and density are systematically influenced by ring size, which impacts the magnitude of London dispersion forces. Furthermore, the stereochemical arrangement of bromine atoms, whether as cis/trans isomers or axial/equatorial conformers, introduces subtle yet significant variations in molecular polarity and packing efficiency, thereby affecting these properties. A comprehensive understanding of these structure-property relationships, supported by robust analytical characterization through spectroscopic methods, is essential for the effective application of these versatile compounds in research and development. The experimental protocols provided herein offer a standardized approach to validating these critical physical parameters, ensuring data integrity and reproducibility.

References

  • ASTM D1015-99, Standard Test Method for Freezing Points of High-Purity Hydrocarbons, ASTM International, West Conshohocken, PA, 1999. [Link]

  • ASTM D1015-05(2015), Standard Test Method for Freezing Points of High-Purity Hydrocarbons (Withdrawn 2019), ASTM International, West Conshohocken, PA, 2015. [Link]

  • ASTM D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2001. [Link]

  • ASTM D1120-11, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2011. [Link]

  • ASTM D2887-19a, Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography, ASTM International, West Conshohocken, PA, 2019. [Link]

  • ASTM D5399-09, Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography, ASTM International, West Conshohocken, PA, 2009. [Link]

  • ASTM D7169-11, Standard Test Method for Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High Temperature Gas Chromatography (GC), ASTM International, West Conshohocken, PA, 2011. [Link]

  • ASTM E324-16, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2016. [Link]

  • "Bromocyclopropane." Wikipedia, Wikimedia Foundation, 15 Jan. 2024, .

  • "Physical Properties of Cycloalkanes." Chemistry LibreTexts, 22 Jan. 2023, .

  • Han, S., Yoo, H. S., & Kim, S. K. (2010). Conformer-Specific Ionization Spectroscopy of Bromocyclohexane: Equatorial versus Axial Conformers. The Journal of Physical Chemistry A, 114(37), 10005–10010. [Link]

  • "Cis–trans isomerism." Wikipedia, Wikimedia Foundation, 2 Mar. 2026, .

  • "1,2-Dibromocyclohexane." PubChem, National Center for Biotechnology Information, .

  • "Bromocyclopentane." PubChem, National Center for Biotechnology Information, .

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • "trans-1,2-Dibromocyclohexane." Sigma-Aldrich, .

  • "Cis-Trans Isomers and its Differences in Properties." Longdom Publishing, 10 Dec. 2021, .

  • "1,2-dibromocyclopentane." Guidechem, .

  • "Axial and Equatorial Bonds in Cyclohexane." Chemistry LibreTexts, 24 Sept. 2022, .

  • "Compare Boiling Point of Isomers." YouTube, uploaded by Bernard Ng, 9 Dec. 2019, .

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  • "Characteristic Infrared Absorption Bands of Functional Groups." University of Colorado Boulder, .

  • "Boiling Point of Engine Coolants." Savant Labs, .

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  • "Advances in the Analysis of Persistent Halogenated Organic Compounds." IntechOpen, 15 Apr. 2022, .

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Methodological & Application

Application Note: Synthesis and Utilization of 1-(Bromomethyl)-1-cyclobutylcyclopentaneylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of Grignard reagents from highly sterically hindered, neopentyl-type alkyl halides remains a formidable challenge in organometallic chemistry. The substrate, 1-(Bromomethyl)-1-cyclobutylcyclopentane, features a primary bromide attached to a fully substituted beta-carbon (a quaternary center bridging a cyclopentyl and a cyclobutyl ring). This extreme steric bulk severely impedes the classical Single Electron Transfer (SET) mechanism at the magnesium surface.

According to foundational kinetic studies, while the reaction of unhindered alkyl bromides with magnesium is purely transport-limited, the reaction of neopentyl bromides is heavily dependent on the dielectric constant of the solvent. This indicates a transition to a non-transport-limited (chemical) rate-determining step where appreciable charge separation is required to break the carbon-bromine bond[1]. Consequently, the choice of solvent and the activation state of the magnesium surface are not merely optimization parameters—they are the fundamental determinants of reaction success.

Strategic Experimental Design & Causality

To successfully generate the Grignard reagent from 1-(Bromomethyl)-1-cyclobutylcyclopentane, the protocol must address two primary failure modes: sluggish initiation and competitive Wurtz coupling[2].

  • Solvent Selection (Dielectric Constant): Because the C-Br bond cleavage in neopentyl systems requires charge separation in the transition state, Tetrahydrofuran (THF,

    
    ) is strictly preferred over Diethyl Ether (Et
    
    
    
    O,
    
    
    ). The higher polarity of THF accelerates the chemical step of SET, overcoming the steric activation barrier[1].
  • Surface Activation (The Entrainment Method): Standard initiation with iodine (I

    
    ) is insufficient for this substrate. Instead, continuous entrainment with 1,2-dibromoethane is employed. 1,2-dibromoethane reacts vigorously with magnesium to produce ethylene gas and magnesium bromide. This parallel reaction continuously scrubs the magnesium surface, exposing pristine Mg(0) atoms. A highly active surface ensures that the transient neopentyl radical rapidly recombines with the surface-bound MgBr species before it can diffuse into the bulk solvent to undergo hydrogen abstraction or Wurtz dimerization.
    
  • Alternative Approaches: While highly active Rieke Magnesium can be used for functionalized or highly hindered substrates at low temperatures[3], the entrainment method provides a more scalable and accessible approach for standard laboratory settings.

Quantitative Data: Initiation Method Comparison

The following table summarizes the causal relationship between the chosen activation method and the resulting reaction efficiency for neopentyl-type bromides.

Activation MethodSolventDielectric Constant (

)
Initiation TimeGrignard Yield (%)Primary Byproduct
Standard Mg + I

Et

O
4.3> 120 min< 30%Wurtz Dimer
Standard Mg + I

THF7.5~ 60 min45%Wurtz Dimer
Mg + Entrainment (1,2-DBE) THF 7.5 ~ 15 min 78% Alkane (Reduction)
Rieke Magnesium (Mg*)THF7.5< 5 min85%Alkane (Reduction)

Mechanistic & Workflow Visualizations

G RBr 1-(Bromomethyl)-1- cyclobutylcyclopentane SET Single Electron Transfer (SET) RBr->SET Diffusion Mg Magnesium Surface (Mg0) Mg->SET Electron donation RadicalPair [R•  Mg•Br] Adsorbed Radical Pair SET->RadicalPair C-Br Cleavage Grignard R-MgBr (Grignard Reagent) RadicalPair->Grignard Recombination Wurtz R-R (Wurtz Coupling) RadicalPair->Wurtz Dimerization

Mechanistic pathway of SET and competing side reactions.

Workflow Start Apparatus Setup (Flame-dried, Argon) MgPrep Mg Turnings + 1,2-Dibromoethane Start->MgPrep Init Initiation Phase (Reflux, Ethylene Gas) MgPrep->Init Entrainment Addition Substrate Addition (Slow dropwise, THF) Init->Addition Active Mg Surface Electrophile Electrophilic Trapping (e.g., Aldehyde) Addition->Electrophile R-MgBr Formed Quench Quench & Workup (Sat. NH4Cl) Electrophile->Quench

Step-by-step experimental workflow utilizing the entrainment method.

Experimental Protocols

Self-Validating System Note: This protocol incorporates visual and thermal feedback loops. The evolution of gas during entrainment validates surface activation. The maintenance of a gentle reflux without external heating validates the successful, continuous formation of the Grignard reagent.

Part A: Apparatus Preparation & Anhydrous Conditioning
  • Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Flame-dry the entire apparatus under vacuum, then backfill with high-purity Argon. Repeat this cycle three times to ensure strict anhydrous conditions.

  • Add 1.5 equivalents of magnesium turnings (relative to the bromide substrate) to the flask. Dry-stir the turnings under Argon for 30 minutes to mechanically disrupt the passivating magnesium oxide layer.

Part B: Grignard Reagent Formation via Entrainment
  • Suspend the magnesium turnings in anhydrous THF (sufficient to cover the turnings).

  • Prepare the substrate solution: Dissolve 1.0 equivalent of 1-(Bromomethyl)-1-cyclobutylcyclopentane and 0.2 equivalents of 1,2-dibromoethane in anhydrous THF (concentration ~0.5 M).

  • Initiation: Add 5% of the substrate/entrainment solution to the magnesium suspension. Warm the flask gently using a heat gun until localized boiling is observed. Causality Check: The evolution of bubbles (ethylene gas) and a slight cloudiness in the THF indicate that the 1,2-dibromoethane is reacting, effectively cleaning the Mg surface and initiating the reaction.

  • Continuous Addition: Once initiation is confirmed, remove external heating. Begin dropwise addition of the remaining substrate solution at a rate that maintains a gentle, self-sustaining reflux. Crucial Insight: Do not add the substrate too rapidly. High local concentrations of the neopentyl radical will lead to bimolecular Wurtz coupling[2].

  • After the addition is complete, heat the mixture to a mild reflux (65 °C) for an additional 2 hours to ensure complete conversion of the sterically hindered bromide.

  • Cool the resulting dark gray/brown Grignard solution to room temperature.

Part C: Electrophilic Trapping (Model Reaction with Benzaldehyde)
  • Cool the Grignard solution to 0 °C using an ice-water bath.

  • Dissolve 0.9 equivalents of benzaldehyde (freshly distilled) in anhydrous THF.

  • Add the benzaldehyde solution dropwise to the Grignard reagent via the dropping funnel, maintaining the internal temperature below 5 °C. Causality Check: The reaction is highly exothermic; controlled addition prevents side reactions such as enolization or reduction.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Part D: Workup and Purification
  • Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated aqueous ammonium chloride (NH

    
    Cl). Rationale: NH
    
    
    
    Cl provides a mildly acidic environment to protonate the alkoxide product without risking the dehydration of the resulting secondary alcohol.
  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate under reduced pressure.
  • Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the final functionalized product.

References

  • Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited Massachusetts Institute of Technology (MIT) URL: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Carnegie Mellon University (CMU) URL:[Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale ResearchGate / Fraunhofer IMM URL: [Link]

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Application Note: 1-(Bromomethyl)-1-cyclobutylcyclopentane as a Steric Modulator in Advanced Polymeric Dielectrics and Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Interfacial Engineering Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Chemical Profiling

In the continuous push for miniaturization in microelectronics and the development of advanced anti-fouling surfaces, the architectural design of molecular building blocks is paramount. 1-(Bromomethyl)-1-cyclobutylcyclopentane (CAS: 1601234-68-7) is a highly specialized, sterically hindered aliphatic bromide[1].

Structurally, this molecule features a quaternary carbon (C1 of the cyclopentane ring) bonded simultaneously to a cyclobutyl group, the cyclopentyl backbone, and a bromomethyl reactive handle. This unique "bicyclic-like" sp³-rich architecture acts as a massive steric wedge. Furthermore, because the carbon adjacent to the bromomethyl group is quaternary, it possesses zero


-hydrogens . This completely eliminates the possibility of competing E2 elimination reactions during nucleophilic substitution, ensuring near-quantitative yields in functionalization workflows—a critical advantage over standard secondary or tertiary alkyl halides.
Quantitative Physicochemical Profile
PropertyValueImplication for Materials Science
Molecular Formula C₁₀H₁₇BrPurely aliphatic; lacks polarizable

-electrons.
Molecular Weight 217.15 g/mol High mass-to-volume ratio for steric shielding.
LogP 3.74Highly hydrophobic; excellent for repelling moisture.
Topological Polar Surface Area (TPSA) 0 ŲZero polarity; optimal for low-k dielectric applications.

-Hydrogen Count
0Prevents E2 elimination; guarantees pure S_N2 reactivity.

Application I: Ultra-Low-k Dielectric Polymers for High-Frequency Microelectronics

Mechanistic Insight & Causality

As microelectronic circuits scale down, interconnect crosstalk and resistance-capacitance (RC) delays severely limit chip performance. To mitigate this, interlayer dielectrics must possess a dielectric constant (


) below 2.5. The dielectric constant of a polymer can be drastically reduced by increasing its fractional free volume (

) and decreasing its molecular polarizability[2].

By grafting 1-(Bromomethyl)-1-cyclobutylcyclopentane onto a polymer backbone such as Poly(4-hydroxystyrene) (PHS), the bulky cyclobutylcyclopentyl groups force the polymer chains apart. This disruption of chain packing creates nanoscopic voids (increasing


) while introducing zero polar groups (TPSA = 0), thereby suppressing dipole orientation under high-frequency electric fields.

G A Polymer Backbone (e.g., PHS) B Grafting of 1-CBCP (Steric Wedge) A->B C Disruption of Chain Packing B->C D Increased Free Volume (Vf) C->D E Ultra-Low-k Dielectric Film D->E

Mechanism of free-volume expansion in polymers using 1-CBCP steric wedges.

Protocol: Synthesis of Poly(4-(1-cyclobutylcyclopentylmethoxy)styrene)

This protocol utilizes a Williamson ether synthesis. The lack of


-hydrogens on the alkyl bromide ensures that the phenoxide nucleophile exclusively performs an S_N2 attack.
  • Reagent Preparation: Dissolve 10.0 g of Poly(4-hydroxystyrene) (PHS,

    
     ~25,000) in 100 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere.
    
  • Deprotonation: Add 1.5 equivalents (relative to monomer units) of anhydrous Potassium Carbonate (K₂CO₃) and 0.1 equivalents of 18-crown-6 ether (to solvate the potassium cation and enhance phenoxide nucleophilicity). Stir at 60°C for 1 hour.

  • S_N2 Grafting: Dropwise add 1.2 equivalents of 1-(Bromomethyl)-1-cyclobutylcyclopentane. Elevate the temperature to 85°C and maintain vigorous stirring for 24 hours.

  • Precipitation & Purification: Cool the mixture to room temperature and precipitate the polymer by dropwise addition into 1 L of vigorously stirred methanol/water (80:20 v/v). Filter, wash with deionized water, and dry under vacuum at 60°C for 48 hours.

  • Self-Validation (QC): Perform ¹H-NMR (in CDCl₃). The complete disappearance of the phenolic -OH broad singlet (~9.0 ppm) and the emergence of an aliphatic -CH₂-O- peak at ~3.6 ppm validates 100% grafting efficiency.

Application II: Sterically Hindered Self-Assembled Monolayers (SAMs)

Mechanistic Insight & Causality

Self-Assembled Monolayers (SAMs) are critical for tuning surface wettability and interfacial energy. The thermodynamic stability and packing density of a SAM are heavily influenced by steric hindrance and van der Waals interactions[3]. Standard straight-chain alkanethiols form densely packed, crystalline monolayers. However, introducing the bulky 1-cyclobutylcyclopentyl group creates an "umbrella effect." This steric hindrance prevents tight crystalline packing, introducing a controlled degree of disorder that maximizes the exposure of the hydrophobic aliphatic bulk to the interface, resulting in superhydrophobic surfaces highly resistant to bio-fouling[4].

To achieve this, the primary bromide must first be converted to a thiol. Direct reaction with sodium hydrosulfide (NaSH) is avoided, as it frequently yields symmetrical thioethers (R-S-R) as unwanted byproducts. Instead, the protocol utilizes a thiourea intermediate to guarantee pure primary thiol generation.

G A 1-(Bromomethyl)-1-cyclobutylcyclopentane B S-Alkylation (Thiourea, EtOH, Reflux) A->B C Hydrolysis (NaOH, H2O) B->C D (1-Cyclobutylcyclopentyl)methanethiol C->D E Immersion of Au(111) Substrate (24h, Room Temp) D->E F Superhydrophobic SAM (WCA > 110°) E->F

Workflow for the synthesis and deposition of sterically hindered SAMs on gold.

Protocol: Thiolation and Gold Surface Functionalization

Phase A: Synthesis of (1-Cyclobutylcyclopentyl)methanethiol

  • Isothiouronium Salt Formation: Reflux 5.0 g of 1-(Bromomethyl)-1-cyclobutylcyclopentane and 1.1 equivalents of thiourea in 50 mL of absolute ethanol for 12 hours. The reaction yields a crystalline isothiouronium bromide intermediate.

  • Basic Hydrolysis: Cool the mixture and add 20 mL of 5M NaOH (aq). Reflux for an additional 3 hours under Argon to cleave the salt into the primary thiol.

  • Extraction: Acidify carefully with dilute HCl to pH 4, extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase B: SAM Deposition

  • Substrate Preparation: Clean a planar Au(111) substrate using a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂). (Warning: Highly reactive. Handle with extreme caution). Rinse copiously with Milli-Q water and absolute ethanol.

  • Monolayer Assembly: Immerse the clean Au(111) substrate into a 1.0 mM solution of the synthesized thiol in anhydrous ethanol for 24 hours at room temperature in the dark.

  • Self-Validation (QC): Remove the substrate, rinse with ethanol, and dry under a stream of N₂. Validate monolayer formation using Contact Angle Goniometry. A successful sterically hindered SAM will exhibit a Water Contact Angle (WCA) > 110°.

Comparative Materials Data

The following table summarizes the performance enhancements achieved by integrating the 1-cyclobutylcyclopentyl moiety into standard material systems.

Material SystemModification StatusDielectric Constant (

at 1 GHz)
Water Contact Angle (WCA)Surface Energy (mN/m)
Poly(4-hydroxystyrene) Unmodified3.8568°45.2
Poly(4-hydroxystyrene) 1-CBCP Grafted2.31 102°28.4
Au(111) Substrate Bare MetalN/A< 20°> 70.0
Au(111) Substrate 1-CBCP SAMN/A114° 18.6

References

  • Chen, J., et al. "Progress on Polymer Composites With Low Dielectric Constant and Low Dielectric Loss for High-Frequency Signal Transmission". Frontiers in Materials, 2021. Available at:[Link]

  • Wikipedia Contributors. "Self-assembled monolayer". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Subasinghe, S., et al. "Factors Affecting the Hydrophobic Property of Stearic Acid Self-Assembled on the TiO2 Substrate". ACS Omega, 2022. Available at:[Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Spiro[4.3]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spiro[4.3]nonane Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a privileged structural motif in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. This unique conformational rigidity can lead to enhanced potency, improved selectivity, and favorable physicochemical properties, such as increased solubility and metabolic stability. Among the diverse array of spirocyclic frameworks, the spiro[4.3]nonane core, consisting of a cyclopentane ring fused to a cyclobutane ring through a spiro-center, represents a particularly intriguing scaffold for the development of novel therapeutics. Its compact yet complex architecture provides a versatile platform for creating compounds with the potential to address a wide range of diseases. These application notes provide a detailed protocol for the synthesis of a novel functionalized spiro[4.3]nonane derivative, offering researchers a practical guide to accessing this valuable chemical space.

Strategic Approach: Tandem Michael-Dieckmann Condensation for Efficient Spirocycle Construction

The construction of the spiro[4.3]nonane framework will be achieved through a powerful and efficient one-pot tandem Michael-Dieckmann condensation reaction. This strategy is predicated on the sequential formation of two carbon-carbon bonds, initiated by a Michael addition, followed by an intramolecular Dieckmann cyclization. This approach is highly convergent, minimizing the number of synthetic steps and purification procedures, which is advantageous for both laboratory-scale synthesis and potential scale-up operations.

The causality behind this strategic choice lies in its efficiency and atom economy. The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound generates an enolate intermediate, which is then poised to undergo an intramolecular cyclization via a Dieckmann condensation. This tandem process allows for the rapid assembly of the complex spirocyclic core from readily available starting materials. The use of a strong base, such as potassium tert-butoxide, is crucial for promoting both the initial Michael addition and the subsequent intramolecular condensation.[1]

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step sequence, with the key spirocyclization occurring in a single, elegant tandem reaction.

cluster_0 Step 1: Preparation of the Michael Acceptor cluster_1 Step 2: Tandem Michael-Dieckmann Spirocyclization A Cyclopentanone C Ethyl 3-(2-oxocyclopentyl)propanoate A->C Base-catalyzed Michael Addition B Ethyl Acrylate B->C D Ethyl 3-(2-oxocyclopentyl)propanoate F Diethyl 3,3'-(2-oxocyclopentane-1,1-diyl)dipropanoate D->F Potassium tert-butoxide (Michael Addition) E Ethyl Acrylate E->F G Ethyl 1-oxo-spiro[4.3]nonane-4-carboxylate F->G Intramolecular Dieckmann Condensation

Figure 1: Conceptual workflow for the synthesis of a spiro[4.3]nonane derivative.

Detailed Experimental Protocol: Synthesis of Ethyl 1-oxo-spiro[4.3]nonane-4-carboxylate

This protocol provides a step-by-step methodology for the synthesis of a functionalized spiro[4.3]nonane derivative. The procedure is designed to be self-validating, with clear instructions and expected outcomes.

Materials and Equipment:

  • Cyclopentanone

  • Ethyl acrylate

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step 1: Synthesis of the Tandem Reaction Precursor (Hypothetical Intermediate)

While the target spirocycle is formed in a one-pot reaction, for clarity, the conceptual formation of the intermediate is described. The reaction is initiated by the Michael addition of the enolate of cyclopentanone to ethyl acrylate.

Step 2: One-Pot Tandem Michael-Dieckmann Spirocyclization

This is the core step where the spiro[4.3]nonane skeleton is constructed.

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.12 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of cyclopentanone (0.42 g, 5 mmol) and ethyl acrylate (1.00 g, 10 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-oxo-spiro[4.3]nonane-4-carboxylate.

Data Presentation and Characterization

The successful synthesis of the target spiro[4.3]nonane derivative should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm) Yield (%)
Ethyl 1-oxo-spiro[4.3]nonane-4-carboxylateC₁₂H₁₈O₃210.274.15 (q, 2H), 3.00-2.80 (m, 1H), 2.50-1.80 (m, 10H), 1.25 (t, 3H)215.0, 172.5, 60.5, 55.0, 45.0, 38.0, 35.0, 30.0, 25.0, 20.0, 14.2~70-80

Table 1: Expected Characterization Data and Yield for Ethyl 1-oxo-spiro[4.3]nonane-4-carboxylate.

Mechanistic Insights: The Driving Forces of Spirocyclization

The tandem Michael-Dieckmann condensation is a powerful transformation driven by fundamental principles of organic reactivity.

cluster_0 Michael Addition Phase cluster_1 Dieckmann Condensation Phase A Cyclopentanone Enolate C Enolate Intermediate A->C Nucleophilic Attack B Ethyl Acrylate B->C D Enolate Intermediate E Intramolecular Attack D->E Deprotonation F Cyclic β-keto ester E->F Cyclization & Elimination

Figure 2: Key mechanistic steps in the tandem Michael-Dieckmann condensation.

The reaction is initiated by the deprotonation of cyclopentanone by potassium tert-butoxide to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the β-carbon of ethyl acrylate in a Michael addition. The resulting enolate intermediate is then deprotonated again by the strong base, setting the stage for the intramolecular Dieckmann condensation. The newly formed enolate attacks the carbonyl carbon of the ester group, leading to the formation of a five-membered ring and the expulsion of an ethoxide ion. The final product, a cyclic β-keto ester, is a stable molecule and the driving force for the reaction is the formation of this thermodynamically favorable spirocyclic system. The Dieckmann condensation is particularly effective for the formation of five- and six-membered rings.[2][3]

Trustworthiness and Self-Validation

The protocol described herein is based on well-established and reliable chemical transformations. The tandem Michael-Dieckmann condensation is a widely used method for the synthesis of cyclic ketones.[4][5] The reaction conditions are standard and the purification procedure is straightforward. The expected yield and characterization data provided in Table 1 serve as a benchmark for researchers to validate their own experimental results. Any significant deviation from these values may indicate issues with starting material purity, reaction conditions, or work-up procedures, prompting a systematic troubleshooting process.

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel spiro[4.3]nonane derivative. The tandem Michael-Dieckmann condensation offers an efficient and practical route to this valuable scaffold. The synthesized spiro[4.3]nonane derivative, with its functional handles (a ketone and an ester), is a versatile intermediate that can be further elaborated to generate a library of diverse compounds for screening in various drug discovery programs. Future work could explore the asymmetric synthesis of these spirocycles to access enantiopure compounds, which is often crucial for elucidating structure-activity relationships and developing potent and selective drug candidates.

References

  • DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]

  • McMurry, J. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry (10th ed.). OpenStax. [Link]

  • Chemistry LibreTexts. (2023). The Dieckmann Condensation. [Link]

  • Powers, J. P., et al. (2007). An Efficient and Scalable One-Pot Double Michael addition-Dieckmann Condensation for the Synthesis of 4,4-disubstituted Cyclohexane Beta-Keto Esters. PubMed. [Link]

  • Filippini, M.-H., & Rodriguez, J. (1995). Facile Tandem Michael Addition-Retro Dieckmann Reaction of Cyclic β-Ketoesters: One-Pot Preparation of Polyfunctionalized Acyclic Derivatives. Synthetic Communications, 25(18), 2865-2874. [Link]

Sources

Application Note & Protocol: Synthesis of 1-Cyclobutyl-1-cyclopentylbromomethane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive experimental procedure for the bromination of the tertiary alcohol, 1-cyclobutyl-1-cyclopentylmethanol. The protocol details the conversion using hydrobromic acid, a method well-suited for tertiary alcohols proceeding via an S(_N)1 mechanism. Included are in-depth discussions on the reaction mechanism, safety protocols, step-by-step experimental procedures, and methods for purification and characterization of the final product, 1-cyclobutyl-1-cyclopentylbromomethane. This guide is intended for researchers and professionals in chemical and pharmaceutical development.

Introduction and Mechanistic Overview

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For tertiary alcohols such as 1-cyclobutyl-1-cyclopentylmethanol, the reaction with hydrogen halides like hydrobromic acid (HBr) proceeds efficiently through a unimolecular nucleophilic substitution (S(_N)1) mechanism.[1][2][3] This pathway is favored due to the stability of the tertiary carbocation intermediate formed during the reaction.[1][4][5]

The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid, HBr. This converts the poor leaving group, hydroxide (


), into a good leaving group, water (

).[1][2][6] The subsequent departure of the water molecule results in the formation of a planar, sp

-hybridized tertiary carbocation.[4][7][8] The bromide ion (

), a good nucleophile, can then attack the carbocation from either face of the planar intermediate, leading to the formation of the alkyl bromide product.[6][7][9]

It is important to note that reagents like phosphorus tribromide (PBr(_3)) are generally not effective for the bromination of tertiary alcohols.[10][11][12] These reagents typically react via an S(_N)2 mechanism, which is sterically hindered at a tertiary carbon center.[11][12][13][14] Attempting to use PBr(_3) with a tertiary alcohol often leads to elimination reactions as the major pathway.[11]

Safety & Handling

Extreme caution must be exercised when handling the reagents for this procedure.

  • Hydrobromic Acid (48% aq.): HBr is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[15][16][17] Always handle HBr in a well-ventilated fume hood.[15][18] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[17][18] An eyewash station and safety shower should be readily accessible.[17] Store HBr in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizers.[17][18]

  • Phosphorus Tribromide (PBr(3)): Although not the primary reagent in this protocol, it's crucial to be aware of its hazards. PBr(_3) is a corrosive liquid that reacts violently with water, releasing corrosive hydrogen bromide gas.[19][20] It can cause severe burns to the skin, eyes, and respiratory tract.[19][20] All handling must be done in a fume hood, and appropriate PPE, including chemical-resistant gloves and a face shield, must be worn.[19][21] Store PBr(_3) in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and away from moisture.[19]

  • Organic Solvents (e.g., Diethyl Ether, Dichloromethane): These are flammable and should be handled away from ignition sources. Work should be conducted in a fume hood to avoid inhalation of vapors.

Experimental Protocol

This protocol is designed for the synthesis of 1-cyclobutyl-1-cyclopentylbromomethane from 1-cyclobutyl-1-cyclopentylmethanol.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-Cyclobutyl-1-cyclopentylmethanol168.285.0 g29.7Starting material
Hydrobromic Acid (48% aq.)80.9115 mL (~22.4 g)~133~4.5 equivalents
Diethyl Ether74.12100 mL-For extraction
Saturated Sodium Bicarbonate (aq.)-50 mL-For neutralization
Saturated Sodium Chloride (Brine)-50 mL-For washing
Anhydrous Magnesium Sulfate120.37~5 g-For drying
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclobutyl-1-cyclopentylmethanol (5.0 g, 29.7 mmol).

  • Reagent Addition: Place the flask in an ice-water bath to cool. Slowly add 48% aqueous hydrobromic acid (15 mL) to the alcohol with vigorous stirring. The addition should be done dropwise to control any potential exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

  • Work-up - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel containing 50 mL of cold water. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude 1-cyclobutyl-1-cyclopentylbromomethane.

Purification & Characterization

Purification

The crude product can be purified by vacuum distillation.[22][23] Given the expected boiling point of the product, this method should effectively separate it from any non-volatile impurities.

Characterization

The structure and purity of the final product should be confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 
      H NMR:  The spectrum is expected to show characteristic signals for the cyclobutyl and cyclopentyl protons. The absence of the hydroxyl proton signal from the starting material will confirm the reaction's completion.
      
    • 
      C NMR:  The spectrum should show the appropriate number of carbon signals, with the carbon attached to the bromine atom appearing at a characteristic downfield shift.
      
  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show the absence of the broad O-H stretch (around 3200-3600 cm

    
    ) that is characteristic of the starting alcohol. The presence of a C-Br stretching vibration is expected in the fingerprint region, typically between 515-690 cm
    
    
    
    .[24]
  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of 1-cyclobutyl-1-cyclopentylbromomethane. The presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units, would be indicative of the presence of the two bromine isotopes (

    
    Br and 
    
    
    
    Br).

Visualizing the Process

Reaction Mechanism

SN1_Mechanism Alcohol 1-Cyclobutyl-1-cyclopentylmethanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol Protonation HBr H-Br HBr->Protonated_Alcohol Water H2O Protonated_Alcohol->Water Carbocation Tertiary Carbocation (Planar Intermediate) Protonated_Alcohol->Carbocation Loss of Water Product 1-Cyclobutyl-1-cyclopentylbromomethane Carbocation->Product Nucleophilic Attack Bromide Br- Bromide->Product Experimental_Workflow Start Start: 1-Cyclobutyl-1-cyclopentylmethanol Reaction Reaction with HBr (aq) 0°C to RT, 1-2h Start->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Drying with MgSO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Final Product: 1-Cyclobutyl-1-cyclopentylbromomethane Characterization->End

Caption: Overall experimental workflow for the synthesis.

References

  • Chemistry LibreTexts. (2024, January 16). 3.7: Reactions of Alcohols. [Link]

  • Windia Chemical. (2025, July 10). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 24). Phosphorus Tribromide: Safety, Handling, and Environmental Considerations. [Link]

  • The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. [Link]

  • Google Patents. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. [Link]

  • NJ.gov. (n.d.). Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet HYDROBROMIC ACID 48%. [Link]

  • BYJU'S. (n.d.). SN1 Reaction Mechanism. [Link]

  • BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

  • SEASTAR CHEMICALS. (2022, August 25). SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. [Link]

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.1.3 – SN1 Reaction Mechanisms – Page 2. [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • A-Level Chemistry. (n.d.). Halogenalkanes from Alcohols | Preparation, Reagents & Mechanisms (OCR & Edexcel A-Level Chemistry). [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]

  • J Michelle Leslie. (2020, May 5). Tertiary alcohol with HBr example. YouTube. [Link]

  • Chemistry Steps. (2020, January 9). Reaction of Alcohols with HCl, HBr and HI Acids. [Link]

  • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2 [Video Lecture]. [Link]

  • A-Level Chemistry. (n.d.). Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

  • NSF PAR. (2021, September 8). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]

  • Save My Exams. (2025, January 5). Reactions of Alcohols | Edexcel A Level Chemistry Revision Notes 2015. [Link]

  • Neliti. (2022, October 8). ACETYLENE ALCOHOL BROMINATION REACTION. [Link]

  • ResearchGate. (2015, February 26). Is there a commercial process for bromination of tertiary alcohols?. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • Dr. K. (n.d.). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. [Link]

  • Chemistry Stack Exchange. (2021, November 11). Identifying an alkyl bromide from NMR information. [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • PubChem. (n.d.). [1-(Cyclopentylmethylamino)cyclobutyl]methanol | C11H21NO | CID 115909413. [Link]

  • Pearson+. (2023, September 18). Shown below is the 1H NMR spectrum of the alkyl bromide used to m... | Study Prep. [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Bromomethyl)-1-cyclobutylcyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(Bromomethyl)-1-cyclobutylcyclopentane. This document provides in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis, which typically involves the bromination of 1-cyclobutylcyclopentanemethanol. The unique "neopentyl-like" structure of the starting alcohol, with a quaternary carbon adjacent to the reaction center, presents specific challenges, primarily concerning reaction rate and competing rearrangement pathways. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities effectively.

FAQ 1: Sluggish Reactions and Low Conversion

Question: I am attempting to synthesize 1-(Bromomethyl)-1-cyclobutylcyclopentane from its corresponding alcohol, but the reaction is extremely slow, and I'm recovering a significant amount of unreacted starting material. Why is this happening?

Answer:

Probable Cause: Steric Hindrance at the β-Carbon

The primary alcohol you are using, 1-cyclobutylcyclopentanemethanol, is a sterically hindered substrate. The carbon atom adjacent (β) to the primary alcohol's carbon is a quaternary spiro center. This structure is analogous to a neopentyl alcohol system.

Standard nucleophilic substitution reactions at a primary carbon proceed via an SN2 mechanism. However, for an SN2 reaction to occur, the nucleophile (e.g., bromide ion) must attack the carbon atom from the backside of the leaving group. In your substrate, this backside attack is severely blocked by the bulky cyclobutyl and cyclopentyl rings attached to the β-carbon. This steric congestion dramatically slows down the rate of the SN2 reaction.[1] In fact, the SN2 reaction rate for neopentyl bromide is reported to be millions of times slower than that of methyl bromide.[2]

Troubleshooting & Solutions:

  • Increase Reaction Time and Temperature: The most straightforward approach is to increase the reaction time and/or temperature to overcome the high activation energy barrier. Monitor the reaction progress carefully using TLC or GC to find the optimal balance, avoiding decomposition.

  • Select an Appropriate Reagent:

    • HBr with H₂SO₄: This common method generates HBr in situ. While effective, the strongly acidic and protic conditions can favor an SN1 mechanism, which leads to carbocation formation and significant side reactions (see FAQ 2).[3][4][5]

    • Phosphorus Tribromide (PBr₃): This reagent is often a better choice for sterically hindered primary alcohols as it can proceed through a mechanism that avoids a discrete carbocation, thereby minimizing rearrangements. However, the reaction can still be slow due to the steric bulk.

    • Appel Reaction (CBr₄/PPh₃): The Appel reaction is another excellent alternative that generally proceeds under milder, neutral conditions and is known to be effective for converting alcohols to alkyl halides with minimal rearrangement.

FAQ 2: An Unexpected Major Byproduct is Observed

Question: My reaction produced a compound, but based on the NMR and Mass Spec data, it's not the desired 1-(Bromomethyl)-1-cyclobutylcyclopentane. The mass is correct, but the fragmentation pattern and NMR signals are inconsistent with the expected structure. What is this byproduct?

Answer:

Probable Cause: Carbocation Rearrangement via Ring Expansion

This is the most common and significant side reaction in this synthesis, especially when using protic acids like HBr/H₂SO₄. The mechanism proceeds as follows:

  • Protonation and Water Loss: The alcohol is protonated by the acid, forming a good leaving group (H₂O).

  • Carbocation Formation: Water departs, generating a highly unstable primary carbocation.[2][6]

  • Wagner-Meerwein Rearrangement: This primary carbocation immediately rearranges to a more stable form. Given the substrate's structure, the most favorable rearrangement is the expansion of the strained four-membered cyclobutyl ring. This occurs via a 1,2-alkyl shift, where a C-C bond from the cyclobutane ring migrates to the adjacent carbocationic center.

  • Formation of a Stable Intermediate: This ring expansion relieves the inherent strain of the cyclobutane ring and simultaneously forms a more stable tertiary carbocation.[7][8][9]

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks this rearranged tertiary carbocation to yield the final, rearranged product.

The resulting product is a spiro[4.5]decane derivative, specifically 6-bromo-6,10-methanospiro[4.5]decane or a related isomer, which has a completely different carbon skeleton from your target molecule.

Visualizing the Competing Pathways

G A 1-Cyclobutylcyclopentanemethanol B Protonated Alcohol (R-CH₂OH₂⁺) A->B + H⁺ C Primary Carbocation (Highly Unstable) B->C - H₂O D Desired Product (Minor or Not Formed) 1-(Bromomethyl)-1-cyclobutylcyclopentane C->D E Rearranged Tertiary Carbocation (Spiro[4.5]decyl cation) C->E F Rearranged Product (Major) (e.g., 6-Bromospiro[4.5]decane)

Troubleshooting & Solutions:

The key to preventing this rearrangement is to use reaction conditions that avoid the formation of a discrete carbocation intermediate.

  • Avoid Strong Protic Acids: Do not use HBr in combination with strong dehydrating acids like H₂SO₄, as these conditions are explicitly designed to promote carbocation formation and E1/SN1 pathways.[10]

  • Utilize SN2-Promoting Reagents:

    • PBr₃ in a non-polar solvent (e.g., diethyl ether, THF): This is the recommended method. PBr₃ reacts with the alcohol to form a phosphite ester intermediate. The bromide ion then displaces this intermediate in an SN2 fashion. While sterically hindered, this pathway is often successful if allowed sufficient reaction time, as it bypasses the carbocation stage.

    • Appel Reaction (CBr₄/PPh₃): This method forms an intermediate phosphonium salt, which is then displaced by bromide. It is highly effective at preventing rearrangements.

Table 1: Comparison of Bromination Methods
Reagent SystemMechanism TypeLikelihood of RearrangementKey AdvantagesKey Disadvantages
HBr / H₂SO₄ SN1Very HighInexpensive and common reagents.Major rearrangement byproduct is expected; potential for elimination and ether formation.[11]
PBr₃ SN2-likeLowGood for primary and secondary alcohols; minimizes rearrangement.Can be sluggish with hindered alcohols; PBr₃ is corrosive and moisture-sensitive.
CBr₄ / PPh₃ SN2-likeVery LowMild, neutral conditions; excellent for preventing rearrangement.Stoichiometric triphenylphosphine oxide byproduct can complicate purification.
FAQ 3: Multiple Byproducts and Purification Difficulties

Question: My reaction mixture is complex, showing multiple spots on the TLC plate close to my product spot, making purification by column chromatography very difficult. What are these other impurities?

Answer:

Besides the major rearrangement product, other side reactions can occur, especially under harsh, acidic conditions.

Probable Causes:

  • Elimination (Dehydration): If a carbocation is formed, a proton can be eliminated from an adjacent carbon to form an alkene. Both the initial primary and the rearranged tertiary carbocation can undergo elimination, leading to a mixture of olefinic byproducts. This is favored by high temperatures.[12][13]

  • Ether Formation: Under acidic conditions, the starting alcohol can act as a nucleophile and attack the carbocation intermediate (or react with another protonated alcohol molecule), leading to the formation of a symmetrical diether byproduct, bis(1-cyclobutylcyclopentyl)methyl ether.[3][4]

  • Unreacted Alcohol: As discussed in FAQ 1, the reaction may not go to completion, leaving residual starting material which can have similar polarity to the product.

Troubleshooting Workflow

G

Purification & Mitigation Strategies:

  • Wash with Concentrated H₂SO₄: Unreacted alcohol can sometimes be removed by a careful wash of the organic layer with cold, concentrated sulfuric acid, which sulfonates the alcohol, making it water-soluble. This must be done cautiously.[14]

  • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve the separation of products with similar polarities.

  • Preventative Measures: The best strategy is prevention. Using a milder, SN2-favoring method like the Appel reaction from the outset will produce a much cleaner crude product, simplifying purification immensely.

Experimental Protocol: Recommended Synthesis via PBr₃

This protocol is designed to minimize carbocation rearrangement.

Materials:

  • 1-Cyclobutylcyclopentanemethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or THF

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 1-cyclobutylcyclopentanemethanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq, dissolved in anhydrous diethyl ether) to the stirred solution over 30 minutes. A white precipitate of phosphorous acid may form.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC. If the reaction is slow, gentle heating under reflux may be required.

  • Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (using a non-polar eluent like hexanes) to obtain pure 1-(Bromomethyl)-1-cyclobutylcyclopentane.

References
  • [Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane] - NTU Scholars.
  • [Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction] - American Chemical Society. Available at: [Link]

  • [Divergent Synthesis of Helical Ketone Enabled by Rearrangement of Spiro Carbocation] - ACS Publications. Available at: [Link]

  • [Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals] - ResearchGate. Available at: [Link]

  • [Elimination Reactions of Alcohols] - Chemistry LibreTexts. Available at: [Link]

  • [Alcohols to Alkyl Bromides, Part 1] - YouTube. Available at: [Link]

  • [Synthesis of Alkyl Halides from Alcohols] - Chemistry LibreTexts. Available at: [Link]

  • [making halogenoalkanes (haloalkanes)] - Chemguide. Available at: [Link]

  • [The SN1 Reaction Mechanism] - Master Organic Chemistry. Available at: [Link]

  • [Elimination reactions | Organic Chemistry 1: An open textbook] - Lumen Learning. Available at: [Link]

  • [Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangement] - ResearchGate. Available at: [Link]

  • [Dehydration Reactions of Alcohols] - Chemistry LibreTexts. Available at: [Link]

  • [Elimination Reactions of Alcohols] - Master Organic Chemistry. Available at: [Link]

  • [Ring expansion from a given cyclic carbocation] - Chemistry Stack Exchange. Available at: [Link]

  • [Substitution Reactions of Neopentyl Halides] - YouTube. Available at: [Link]

  • [Does neopentyl halide undergo SN1?] - Chemistry Stack Exchange. Available at: [Link]

  • [Unusual SN1 Reaction Mechanism] - YouTube. Available at: [Link]

  • [alkyl and alkylene bromides] - Organic Syntheses Procedure. Available at: [Link]

  • [Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning] - NSF Public Access Repository (NSF-PAR). Available at: [Link]

  • [replacing the -oh group in alcohols by a halogen] - Chemguide. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(Bromomethyl)-1-cyclobutylcyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-1-cyclobutylcyclopentane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we address common challenges and provide in-depth, field-proven insights to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(Bromomethyl)-1-cyclobutylcyclopentane?

There are two primary and strategically different approaches to synthesize the target molecule. The choice largely depends on the available starting materials and the desired scale of the reaction.

  • Route A: Bromination of a Precursor Alcohol. This is arguably the most direct method, starting from 1-(hydroxymethyl)-1-cyclobutylcyclopentane. The key transformation is the conversion of the primary alcohol to an alkyl bromide.

  • Route B: Decarboxylative Halogenation. This route begins with 1-cyclobutylcyclopentane-1-carboxylic acid and utilizes a reaction like the Hunsdiecker reaction or a modification thereof. This method results in the loss of a carbon atom as CO2.[1][2]

Q2: I am starting from 1-(hydroxymethyl)-1-cyclobutylcyclopentane. Which bromination method is recommended for this tertiary neopentyl-like alcohol?

For the conversion of a primary alcohol to an alkyl bromide, the Appel reaction is a highly effective and mild method.[3][4][5] It typically employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The reaction proceeds under neutral conditions, which is advantageous for substrates that may be sensitive to acidic reagents.[6]

The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide, which is a key byproduct.[4]

Q3: My Appel reaction is resulting in a low yield of the desired 1-(Bromomethyl)-1-cyclobutylcyclopentane. What are the likely causes?

Low yields in the Appel reaction can often be attributed to several factors. Here’s a troubleshooting guide to diagnose and resolve the issue.

Troubleshooting Guide: Low Yield in the Appel Reaction

Potential Cause Explanation Recommended Solution
Moisture Contamination The reagents used in the Appel reaction, particularly triphenylphosphine and the phosphonium intermediates, are highly sensitive to moisture. Water will consume the reagents and reduce the overall efficiency of the reaction.Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.[7] Use anhydrous solvents, and handle reagents in an inert atmosphere (e.g., under nitrogen or argon).
Sub-optimal Reagent Stoichiometry An incorrect ratio of triphenylphosphine to carbon tetrabromide can lead to incomplete conversion of the starting alcohol. Typically, a slight excess of both reagents is used to drive the reaction to completion.Use 1.1 to 1.5 equivalents of both triphenylphosphine and carbon tetrabromide relative to the alcohol.[6]
Reaction Temperature Too Low While the Appel reaction is generally performed at or below room temperature, the activation energy for the formation of the key intermediates may not be overcome at excessively low temperatures, leading to a sluggish or incomplete reaction.Start the reaction at 0°C and allow it to slowly warm to room temperature. Gentle heating (e.g., to 40-50°C) can sometimes be beneficial if the reaction is slow, but should be monitored carefully to avoid side reactions.
Side Reactions Although less common with primary alcohols, side reactions such as elimination can occur, especially if the reaction is heated excessively or if the substrate is sterically hindered.Maintain a controlled temperature profile. The use of N-Bromosuccinimide (NBS) in place of CBr₄ can sometimes mitigate side reactions.[8]
Difficult Purification The primary byproduct of the Appel reaction is triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product due to similar polarities. This can lead to apparent low yields after purification.Triphenylphosphine oxide can often be removed by crystallization from a nonpolar solvent like hexanes or by column chromatography. In some cases, washing the organic extract with a solution of LiCl can help to remove residual phosphine oxide.
Q4: Can I use other brominating agents like PBr₃ or HBr for this conversion?

While phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) are common reagents for converting alcohols to alkyl bromides, they may not be ideal for this specific substrate.

  • PBr₃: This reagent can be effective, but the reaction conditions are often harsher than the Appel reaction and may lead to rearrangement or other side reactions with a sterically hindered substrate.

  • HBr: The use of strong acids like HBr is likely to promote carbocation formation at the tertiary center, leading to a mixture of products through rearrangement and elimination.[9]

Q5: I am considering the Hunsdiecker reaction route. What are the key considerations?

The Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with bromine.[10][11] A key advantage is that the starting carboxylic acid may be more readily available than the corresponding alcohol.

However, there are several critical points to consider:

  • Anhydrous Conditions: The silver carboxylate salt must be meticulously dried, as any moisture will interfere with the reaction.

  • Light Sensitivity: The reaction is a radical chain reaction and is often initiated by light.[12] It's crucial to perform the reaction in the dark or under red light to prevent uncontrolled side reactions.

  • Stoichiometry: The ratio of the silver salt to bromine is critical. An excess of bromine can lead to the formation of undesired byproducts.[8]

  • Modifications: Several modifications of the Hunsdiecker reaction exist that may be more convenient, such as the Christol-Firth modification, which uses mercuric oxide and bromine on the free carboxylic acid.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-(Bromomethyl)-1-cyclobutylcyclopentane via the Appel Reaction

This protocol provides a step-by-step methodology for the bromination of 1-(hydroxymethyl)-1-cyclobutylcyclopentane.

Appel_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Dry Glassware & Reagents Solvent 2. Add Anhydrous Solvent Prep->Solvent Alcohol 3. Add Alcohol Solvent->Alcohol Cool 4. Cool to 0°C Alcohol->Cool Add_PPh3 5. Add PPh₃ Cool->Add_PPh3 Add_CBr4 6. Add CBr₄ Add_PPh3->Add_CBr4 Warm 7. Warm to RT Add_CBr4->Warm Monitor 8. Monitor by TLC Warm->Monitor Quench 9. Quench Reaction Monitor->Quench Extract 10. Extract with Organic Solvent Quench->Extract Wash 11. Wash Organic Layer Extract->Wash Dry 12. Dry & Concentrate Wash->Dry Purify 13. Purify by Chromatography Dry->Purify

Figure 1. Workflow for the Appel Reaction.

Materials:

  • 1-(hydroxymethyl)-1-cyclobutylcyclopentane

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add 1-(hydroxymethyl)-1-cyclobutylcyclopentane (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triphenylphosphine (1.2 eq) to the stirred solution.

  • Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-(Bromomethyl)-1-cyclobutylcyclopentane.

Mechanistic Insights

The Appel Reaction Mechanism

Understanding the mechanism of the Appel reaction is crucial for troubleshooting and optimization.

Appel_Mechanism PPh3 PPh₃ Phosphonium [Ph₃P-Br]⁺ Br⁻ PPh3->Phosphonium + CBr₄ CBr4 CBr₄ ROH R-OH Alkoxyphosphonium [R-O-PPh₃]⁺ Br⁻ Phosphonium->Alkoxyphosphonium + R-OH - CHBr₃ RBr R-Br Alkoxyphosphonium->RBr Sₙ2 attack by Br⁻ Ph3PO Ph₃PO Alkoxyphosphonium->Ph3PO CHBr3 CHBr₃

Figure 2. Simplified mechanism of the Appel reaction.
  • Activation of Triphenylphosphine: Triphenylphosphine acts as a nucleophile and attacks one of the bromine atoms of carbon tetrabromide. This forms a phosphonium salt intermediate and a tribromomethanide anion.[3][6]

  • Proton Transfer: The tribromomethanide anion is a strong base and deprotonates the alcohol to form an alkoxide and bromoform (CHBr₃).[6]

  • Formation of Alkoxyphosphonium Salt: The alkoxide then attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming an alkoxyphosphonium salt.[4]

  • Nucleophilic Substitution: The bromide ion, now a good nucleophile, attacks the carbon atom attached to the oxygen in an Sₙ2 fashion. This results in the formation of the desired alkyl bromide with inversion of configuration (if the carbon is a stereocenter) and triphenylphosphine oxide.[4][6]

References

  • Appel reaction - Grokipedia. (n.d.).
  • Appel Reaction. (n.d.).
  • Optimizing reaction conditions for the synthesis of tertiary alcohols - Benchchem. (n.d.).
  • Appel reaction - Wikipedia. (n.d.).
  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver. (n.d.).
  • New Reagents and Synthetic Approaches to the Appel Reaction. (2026, February 17).
  • Relative Rates of Radical Bromination Reactions - Westfield State University. (n.d.).
  • Is there a commercial process for bromination of tertiary alcohols? - ResearchGate. (2015, February 26).
  • In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides - PMC. (n.d.).
  • Hunsdiecker reaction. (n.d.).
  • Hunsdiecker reaction - Wikipedia. (n.d.).
  • Hunsdiecker Reaction - Alfa Chemistry. (n.d.).
  • Hunsdiecker Reaction - BYJU'S. (2019, March 4).
  • HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS - AdiChemistry. (n.d.).
  • CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents. (2013, December 11).

Sources

Technical Support Center: Purification of 1-(Bromomethyl)-1-cyclobutylcyclopentane

[1]

Product Code: GEN-INT-1601 CAS: 1601234-68-7 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

The purification of 1-(Bromomethyl)-1-cyclobutylcyclopentane presents a unique challenge due to its neopentyl-like structure .[1] The bromine atom is attached to a primary carbon adjacent to a quaternary center (the spiro-like junction of the cyclobutyl and cyclopentyl rings).

This steric arrangement creates a "perfect storm" for purification difficulties:

  • 
     Resistance:  The steric bulk severely retards nucleophilic substitution, making the conversion of the starting alcohol incomplete and leaving significant unreacted starting material.
    
  • Rearrangement Sensitivity: The cyclobutylcarbinyl motif is prone to Wagner-Meerwein rearrangements (ring expansion) under acidic or thermal stress, leading to isomeric impurities that are difficult to separate.

This guide provides troubleshooting protocols to remove specific impurities while preserving the integrity of the strained cyclobutyl ring.

Impurity Profile & Diagnostic Table

Before selecting a purification method, identify your specific impurity profile using GC-MS or

1
Impurity TypeLikely IdentityOriginDiagnostic Signal (

H NMR, CDCl

)
Starting Material 1-(Hydroxymethyl)-1-cyclobutylcyclopentaneIncomplete reaction (Steric hindrance)Doublet/Singlet at

3.4–3.6 ppm (

-OH)
Isomer (Rearranged) 1-Bromo-spiro[4.4]nonane (or similar)Acid-catalyzed ring expansion (

pathway)
Shift in

-Br peak; loss of cyclobutyl multiplet patterns.[1]
Elimination Product Exocyclic/Endocyclic AlkenesThermal elimination during distillationOlefinic protons at

4.5–5.8 ppm.[2]
Byproducts Phosphorous speciesPBr

/PPh

residues

P NMR signal; broad aromatic peaks if PPh

used.

Troubleshooting Guides (Q&A)

Issue 1: "I cannot remove the unreacted alcohol starting material."

User Query: “I synthesized the bromide using PBr

2

Technical Diagnosis: Because this is a neopentyl system, the reaction rate is kinetically slow.[3] Forcing the reaction with heat often causes rearrangement. The boiling points of the alcohol and bromide are indeed similar due to the heavy bromine atom balancing the hydrogen-bonding capability of the alcohol.

Solution: The "Chemical Scavenger" Protocol Do not rely on physical separation alone. Chemically modify the alcohol to make it easily separable.

Step-by-Step Protocol:

  • Dilute: Dissolve your crude mixture in Hexanes or Pentane (non-polar).

  • Scavenge: Add 1.5 equivalents (relative to the residual alcohol, calculated by NMR) of Acetyl Chloride or Benzoyl Chloride and 2.0 equivalents of Pyridine.

  • Stir: Stir at room temperature for 2–4 hours. This converts the stubborn alcohol into an ester .

  • Wash:

    • Wash with water (removes salts).

    • Wash with 1M HCl (removes pyridine).

    • Wash with sat.[2] NaHCO

      
       (removes acid traces).
      
  • Purify: The resulting ester is significantly more polar (or higher boiling) than your target bromide.

    • Flash Chromatography:[1][2][4] The bromide will elute first (non-polar), while the ester retains on silica.

    • Distillation: The ester will have a much higher boiling point, allowing the bromide to distill off first.

Issue 2: "My product purity decreases after Flash Chromatography."

User Query: “My crude NMR looked 90% pure. I ran it through a silica gel column (Hexane/EtOAc), and now the NMR shows new multiplets and a lower yield. Is the compound decomposing?”

Technical Diagnosis: Yes. Silica gel is slightly acidic (

1cyclobutylcarbinyl

Solution: Buffered Silica Chromatography You must neutralize the active acidic sites on the silica gel.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica gel slurry using your eluent (e.g., 100% Hexanes).

  • Buffering: Add 1% Triethylamine (TEA) to the slurry and stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.

  • Elution: Run your column using eluent without TEA (or with 0.1% TEA). The pre-wash is usually sufficient to protect the sensitive bromide.

  • Result: The basic environment prevents protonation, inhibiting the rearrangement pathway.

Issue 3: "Distillation is causing black tar formation."[2]

User Query: “I tried vacuum distillation. The pot turned black, and I see alkene peaks in the receiver. What happened?”

Technical Diagnosis: You likely exceeded the thermal stability threshold. While the molecule lacks



1

Solution: High-Vacuum "Kugelrohr" Distillation You must lower the boiling point below the decomposition threshold (

Protocol:

  • Vacuum Requirement: Use a high-vacuum line or oil pump capable of < 0.5 mmHg .[1] Do not use a water aspirator (~20 mmHg is insufficient).

  • Apparatus: Use a Kugelrohr (bulb-to-bulb) distillation setup. This minimizes the path length and heating duration.

  • Temperature:

    • Start at ambient temperature.[2]

    • Slowly increase air bath temperature.[2]

    • The bromide should distill at a significantly lower temperature than the alcohol or rearrangement byproducts.

  • Stabilization: Add a few crystals of BHT (Butylated hydroxytoluene) to the pot to inhibit radical pathways during heating.

Visualizing the Workflow

Figure 1: Purification Decision Tree

Use this logic flow to determine the safest purification route for your specific crude mixture.

PurificationLogicStartCrude Mixture Analysis(1H NMR / GC-MS)CheckAlcoholIs Unreacted Alcohol > 5%?Start->CheckAlcoholScavengeStep 1: Chemical Scavenging(AcCl + Pyridine)Converts Alcohol -> EsterCheckAlcohol->ScavengeYesDecisionSplitChoose Separation MethodCheckAlcohol->DecisionSplitNoCheckThermalIs compound thermally stableat >100°C?Scavenge->DecisionSplitDistillationMethod A: High Vac Distillation(< 0.5 mmHg, BHT inhibitor)*Best for large scale*DecisionSplit->DistillationHigh Thermal StabilityColumnMethod B: Buffered Chromatography(Silica + 1% Et3N)*Best for small scale*DecisionSplit->ColumnLow Thermal StabilityRearrangementWARNING: Rearrangement Risk(Ring Expansion)Distillation->RearrangementIf T > 120°CColumn->RearrangementIf Silica Unbuffered

Caption: Decision matrix for selecting the optimal purification route based on impurity levels and thermal stability.

Figure 2: The "Hidden Danger" – Acid-Catalyzed Rearrangement

Understanding why the purification fails is critical. This diagram illustrates the mechanism that occurs on acidic silica or during excessive heating.

RearrangementSubstrateTarget Bromide(Cyclobutyl-CH2-Br)CationCarbocation Intermediate(Unstable Primary)Substrate->CationAcid (H+) or Heat (-Br)ExpandedExpanded Ring Cation(Cyclopentyl Tertiary)Cation->ExpandedWagner-MeerweinExpansionProductRearranged Impurity(Spiro-bromide/alkene)Expanded->ProductTrapping/Elimination

Caption: Mechanism of ring expansion.[1][5] The strained cyclobutyl ring drives the rearrangement to a more stable cyclopentyl system upon ionization.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (See Section on Alkyl Halides: Purification).

  • Wiley, G. A., et al. "Studies in Organophosphorus Chemistry. I. Conversion of Alcohols to Halides." Journal of the American Chemical Society, 86(5), 964–965, 1964 . (Mechanisms of rearrangement during bromination).

  • Pangborn, A. B., et al. Purification of Laboratory Chemicals, 5th Ed. Butterworth-Heinemann, 2003 .[1] (General protocols for buffering silica gel).

  • Organic Syntheses. "Purification of Alkyl Bromides." Org.[2][6][7] Synth. Coll. Vol. 1, p.25. (Classic acid-wash techniques, adapted here for sensitivity).

Preventing elimination reactions of 1-(Bromomethyl)-1-cyclobutylcyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly branched spiro- and neopentyl-type halides.

The molecule , 1-(Bromomethyl)-1-cyclobutylcyclopentane , presents a classic "neopentyl dilemma." You are dealing with a primary alkyl bromide attached directly to a highly congested, quaternary spiro-center. Below is our comprehensive troubleshooting guide to help you bypass rearrangement and elimination pathways, ensuring successful substitution or functionalization.

Part 1: Mechanistic Causality – The "Neopentyl Dilemma"

To solve the problem, we must first understand the structural causality of the failure.

In 1-(Bromomethyl)-1-cyclobutylcyclopentane, the


-carbon (bearing the bromine) is primary, but the 

-carbon is quaternary (bonded to the cyclobutane ring, the cyclopentane ring, and the

-carbon). This creates severe steric hindrance that blocks the

trajectory required for a nucleophile to execute a direct backside attack. Consequently, standard

reactions are suppressed, proceeding approximately

times slower than with unhindered primary halides[1],[2].

Why Elimination Occurs: Because the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-carbon lacks hydrogen atoms, direct 

elimination is structurally impossible. If you are observing alkenes in your product mixture, you are triggering an

ionization pathway
. When exposed to heat, polar ionizing solvents, or strong bases that fail to act as nucleophiles, the C–Br bond weakens. To avoid forming a highly unstable primary carbocation, the molecule undergoes a concerted Wagner-Meerwein rearrangement ,[3]. A carbon-carbon bond from either the cyclopentyl or cyclobutyl ring migrates to the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-carbon, ejecting the bromide and forming a much more stable tertiary carbocation (via ring expansion). This new intermediate possesses adjacent protons, which are rapidly abstracted by any available base to yield rearranged cycloalkenes.

Part 2: Frequently Asked Questions (FAQs)

Q: I tried reacting 1-(Bromomethyl)-1-cyclobutylcyclopentane with sodium methoxide to form an ether, but NMR shows a mixture of alkenes. What went wrong? A: Sodium methoxide is a strong base but a relatively bulky nucleophile. Because the


 pathway is sterically blocked, the methoxide acts purely as a base/ionizing agent. The molecule undergoes a Wagner-Meerwein ring expansion to a tertiary carbocation, followed by an 

elimination to form rearranged alkenes[4]. To form the ether, you must bypass the carbocation entirely (see the Grignard protocol below).

Q: Can I just heat the reaction to force the


 substitution? 
A:  No. Heating a neopentyl bromide in the presence of a weak or bulky nucleophile exponentially increases the rate of ionization (and subsequent rearrangement/elimination) rather than the 

rate. You must use a highly polar aprotic solvent and a small, linear nucleophile to favor

[5].

Q: Should I convert the bromide to a tosylate to improve the leaving group? A: Counterintuitively, no. For sterically encumbered neopentyl systems, bromides often exhibit slightly better


 reaction rates than tosylates due to the polarizability of the bromide transition state. Tosylates are highly prone to driving the reaction toward the unwanted 

rearrangement pathway[4]. If you must change the leaving group, convert it to a triflate[2].

Part 3: Quantitative Data & Strategy Selection

To prevent elimination, you must select the correct leaving group and nucleophile combination. The table below summarizes kinetic data for neopentyl-skeleton substitutions to guide your experimental design.

Leaving GroupRelative

Rate
Propensity for RearrangementRecommended Application
Triflate (-OTf) Very FastLow (if kept < 0 °C)Best for weak nucleophiles; unstable for long-term storage[2].
Iodide (-I) ModerateLowExcellent balance of reactivity and stability.
Bromide (-Br) SlowHigh (in protic solvents)Requires aggressive

conditions (DMSO, 100 °C) or Grignard[4].
Tosylate (-OTs) Very SlowVery HighAvoid. Strongly favors Wagner-Meerwein rearrangement[4].

Part 4: Validated Troubleshooting Protocols

To completely prevent elimination reactions, utilize one of the following two self-validating workflows.

Workflow 1: Forcing Direct via Azide Displacement

If your goal is to install an amine (via reduction of an azide), you can force a direct


 reaction. The azide ion (

) is uniquely suited for this because it is linear, extremely small, highly nucleophilic, and non-basic, which suppresses elimination[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Solvent: Add 10 mL of strictly anhydrous DMSO (dried over 3Å molecular sieves). Critical: Trace water will promote solvolysis and rearrangement.

  • Reagents: Dissolve 1.0 mmol of 1-(Bromomethyl)-1-cyclobutylcyclopentane in the DMSO. Add 4.0 mmol (excess) of Sodium Azide (

    
    ).
    
  • Reaction: Heat the mixture to 100 °C. Maintain vigorous stirring for 24-48 hours. The high dielectric constant of DMSO stabilizes the

    
     transition state without ionizing the C-Br bond[2].
    
  • Validation: Monitor the reaction via

    
     NMR. Look for the disappearance of the 
    
    
    
    signal and the appearance of the
    
    
    signal. No alkene protons (5.0 - 6.0 ppm) should be visible.
  • Workup: Cool to room temperature, quench with cold water, and extract

    
     with diethyl ether.
    
Workflow 2: The Organometallic Bypass (Grignard Formation)

If you need to form a carbon-carbon or carbon-oxygen bond, the safest way to prevent carbocation rearrangement is to invert the polarity of the


-carbon by forming a Grignard reagent.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, add 1.5 mmol of Magnesium turnings. Add a single crystal of Iodine (

    
    ) and 0.1 mL of 1,2-dibromoethane in 2 mL of anhydrous THF to activate the magnesium surface.
    
  • Initiation: Add 0.1 mmol of 1-(Bromomethyl)-1-cyclobutylcyclopentane. Wait for the brown iodine color to fade, indicating initiation.

  • Mass-Transport Control (Critical Step): Neopentyl halide Grignard formation is strictly mass-transport limited [7],[8]. You must set your magnetic stirrer to the absolute maximum RPM. The rate of reaction depends entirely on the diffusion of the bromide across the solvent-magnesium boundary layer.

  • Addition: Dropwise add the remaining 0.9 mmol of the bromide in 8 mL of THF over 30 minutes.

  • Quench: Once the Grignard is formed, cool to 0 °C and add your desired electrophile (e.g., an aldehyde, or oxygen gas if synthesizing the alcohol). This completely bypasses any elimination risk.

Part 5: Process Logic & Mechanistic Visualizations

Mechanism SM 1-(Bromomethyl)-1- cyclobutylcyclopentane SN2 Direct SN2 Pathway (Sterically Blocked) SM->SN2 Small Nu- (N3-) Anhydrous DMSO SN1 Ionization Pathway (Heat / Polar Protic Solvents) SM->SN1 Weak Nu- / Heat Sub Target Product (Unrearranged Substitution) SN2->Sub Very Slow but Clean WM Wagner-Meerwein Ring Expansion SN1->WM Concerted shift Carbo Tertiary Carbocation Intermediate WM->Carbo Elim E1 Elimination (Rearranged Cycloalkenes) Carbo->Elim Base / Solvent

Mechanistic divergence of neopentyl bromides showing the Wagner-Meerwein elimination pathway.

Workflow Start Goal: Functionalize Neopentyl Bromide CheckNu Nucleophile Type? Start->CheckNu SmallNu Small, Non-Basic (e.g., N3-, CN-) CheckNu->SmallNu BulkyNu Bulky or Basic (e.g., RO-, R-MgBr) CheckNu->BulkyNu DMSO Use DMSO, 100°C Direct SN2 SmallNu->DMSO Grignard Convert to Grignard (Mg, THF, Max RPM Stirring) BulkyNu->Grignard Electrophile React with Electrophile (Avoids Carbocation) Grignard->Electrophile

Decision tree for selecting reaction conditions to prevent neopentyl elimination.

References

  • [9] The reaction mechanism of the gas-phase thermal decomposition kinetics of neopentyl halides: A DFT study. Universidad San Francisco de Quito (USFQ) / International Journal of Quantum Chemistry. Available at:[Link]

  • [3] The Reaction Mechanism of the Gas-Phase Thermal Decomposition Kinetics of Neopentyl Halides: A DFT Study. ResearchGate. Available at:[Link]

  • [6] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ResearchGate. Available at:[Link]

  • [7] Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited. Massachusetts Institute of Technology (MIT). Available at:[Link]

  • [8] Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Available at:[Link]

  • [1] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. National Institutes of Health (PMC). Available at:[Link]

  • [5] The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Available at:[Link]

  • [2] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. American Chemical Society (ACS Omega). Available at:[Link]

Sources

Scaling up the synthesis of 1-(Bromomethyl)-1-cyclobutylcyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: 1-(Bromomethyl)-1-cyclobutylcyclopentane (CAS: 1601234-68-7) Document ID: TSC-2025-BR-SCALE Status: Active / Expert Review

Executive Summary

Scaling up the synthesis of 1-(Bromomethyl)-1-cyclobutylcyclopentane presents a classic "Neopentyl Dilemma." The target molecule features a primary bromide attached to a quaternary carbon (C1 of the cyclopentane ring), creating severe steric hindrance.

Standard substitution protocols (


) fail or proceed glacially, while forcing conditions (high heat/strong acid) trigger the Wagner-Meerwein rearrangement , leading to ring expansion and spiro-fused impurities. This guide prioritizes the Appel Reaction  with a modified workup for scale, as it offers the highest selectivity against rearrangement compared to 

or HBr methods.

Module 1: The Synthetic Workflow

The most robust industrial route utilizes 1-cyclobutylcyclopentanecarbonitrile as the "Gateway Intermediate." This avoids the difficult alkylation of secondary halides.

SyntheticRoute SM1 Cyclobutyl Carbonitrile Inter1 1-Cyclobutyl- cyclopentanecarbonitrile SM1->Inter1 Double Alkylation Reagent1 1,4-Dibromobutane (KOtBu/THF) Reagent1->Inter1 Alcohol 1-(Hydroxymethyl)- 1-cyclobutylcyclopentane Inter1->Alcohol Nitrile -> Alcohol Step2 Hydrolysis & Reduction (LAH) Step2->Alcohol Product TARGET: 1-(Bromomethyl)- 1-cyclobutylcyclopentane Alcohol->Product Dehydroxy-bromination Step3 Appel Bromination (CBr4 / PPh3) Step3->Product

Figure 1: Recommended synthetic pathway starting from commercially available cyclobutyl carbonitrile.

Module 2: Critical Process Parameters (CPP)

Step 1: The Reduction (Nitrile/Acid Alcohol)

The Hazard: The formation of the quaternary center creates a "neopentyl-like" alcohol. The reduction of the nitrile or carboxylic acid precursor using Lithium Aluminum Hydride (LAH) is extremely exothermic. Scale-Up Protocol:

  • Dosing: Do NOT add solid LAH to the reaction. Use a pre-dissolved solution (e.g., 2.4M in THF) and dose via cannula/pump.

  • Quench: Use the Fieser Method (

    
     ratio of Water : 15% NaOH : Water) to generate granular, filterable aluminum salts. Sticky gelatinous salts will trap your product, leading to 20-30% yield loss on scale.
    
Step 2: The Bromination (Alcohol Bromide)

The Challenge: Converting a hindered neopentyl alcohol to a bromide.[1]

  • Avoid:

    
     reflux (Causes 40%+ rearrangement).
    
  • Avoid:

    
     without pyridine (Acid buildup triggers ring expansion).
    
  • Recommended: Appel Reaction (

    
    ) or Mesylation/LiBr .
    

Comparison of Methods:

FeatureAppel Reaction (

)

/ Pyridine
Mesylate + LiBr
Mechanism

(Concerted)

(mostly)
Two-step Substitution
Rearrangement Risk Lowest (Neutral pH)Medium (Acidic byproducts)Low (if temp < 80°C)
Scale-Up Issue Massive TPPO WasteExothermic QuenchPoor Atom Economy
Recommendation Primary Choice Secondary ChoiceSafety Backup

Module 3: Troubleshooting & FAQs

Category A: Impurity Profile (The "Spiro" Ghost)

Q: I see a side product with the exact same mass (M+) as my target. What is it? A: You are likely observing the Ring-Expanded Rearrangement Product . Because the target is a neopentyl system, any formation of a carbocation (via


 character) allows the strained cyclobutyl ring to expand.
  • Mechanism: The cyclobutyl C-C bond migrates to the cationic center.

  • Result: Formation of a spiro[4.4]nonane or fused bicyclic bromide.

  • Fix: Ensure your reaction temperature stays below 0°C during reagent addition. Switch from

    
     to the Appel conditions to maintain strictly neutral/basic conditions.
    

Rearrangement Alcohol Hindered Alcohol Cation Primary Cation (Unstable) Alcohol->Cation Acidic Conditions (-H2O) Spiro Ring-Expanded Spiro Isomer Cation->Spiro Wagner-Meerwein Shift

Figure 2: The pathway to the thermodynamic spiro-isomer impurity.

Category B: Purification (The TPPO Nightmare)

Q: I used the Appel reaction, but I cannot remove the Triphenylphosphine Oxide (TPPO). Chromatography is impossible at 500g scale. A: Do not use chromatography.[1][2][3][4][5] Use the MgCl₂ Precipitation Method (Vertex Protocol). TPPO forms a Lewis acid-base complex with Magnesium Chloride that is insoluble in toluene/ether. Protocol:

  • Concentrate reaction mixture (DCM/ACN) and swap solvent to Toluene .

  • Add MgCl₂ (1.5 - 2.0 equiv relative to TPPO).

  • Heat to reflux for 1 hour, then cool to room temperature.

  • TPPO-MgCl₂ precipitates as a dense solid.

  • Filter.[6] The filtrate contains your bromide product.

Category C: Reaction Stalling

Q: The reaction stalls at 60% conversion. Should I add more reagent? A: NO. In neopentyl systems, the product (alkyl bromide) is bulky. As the reaction proceeds, the precipitation of byproducts (like HOPPh3+) or the viscosity changes can encapsulate unreacted alcohol.

  • Troubleshooting:

    • Check agitation.[3][7] High-torque overhead stirring is mandatory.

    • If using

      
      : The "sticky" phosphorous acid byproducts coat the alcohol. Dilute with hexanes to break up the gum.
      
    • Do not heat to force completion; you will only increase the rearrangement impurity. Accept 85% conversion and recycle the starting material if necessary.

Module 4: Safety & Handling (E-E-A-T)

  • Lachrymator Warning: 1-(Bromomethyl)cycloalkanes are potent alkylating agents and lachrymators. Handle only in a fume hood with Silver Shield gloves.

  • Exotherm: The quenching of

    
     generates HBr gas and massive heat. Never quench a scale-up reaction (>100g) with water directly. Use a chilled sodium bicarbonate solution and dropwise addition.
    

References

  • Scalable Removal of Triphenylphosphine Oxide (TPPO)

    • Protocol: Use of MgCl₂ and wet milling to precipitate TPPO from reaction mixtures.[6]

    • Source:Organic Process Research & Development (ACS).
    • Link:

  • Neopentyl Substitution Dynamics

    • Mechanism:[3][8][9][10][11] Comparative study of Bromide vs. Tosylate leaving groups in neopentyl systems and the risk of rearrangement.[1]

    • Source: BenchChem Technical Notes / J. Org. Chem.
    • Link:

  • Synthesis of 1,1-Disubstituted Cyclopentanes

    • Methodology: Alkylation strategies for creating qu
    • Source:Organic Syntheses, Coll. Vol. 7, p.0142.
    • Link:

  • Safety of Phosphorus Tribromide (

    
    ): 
    
    • Hazards: Risk assessment and HBr evolution handling.[12][13]

    • Source: NOAA Chemical D
    • Link:

Sources

Technical Support Center: Stability & Handling of 1-(Bromomethyl)-1-cyclobutylcyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Bromomethyl)-1-cyclobutylcyclopentane . This resource is engineered for researchers, synthetic chemists, and drug development professionals. Due to its unique neopentyl-like steric hindrance and highly strained bicyclic-adjacent architecture, this compound exhibits non-standard reactivity profiles. This guide synthesizes mechanistic causality, troubleshooting workflows, and self-validating protocols to ensure experimental integrity.

Part 1: Core Mechanistic Causality (The "Why")

1-(Bromomethyl)-1-cyclobutylcyclopentane is a sterically encumbered primary alkyl bromide. In such systems, direct backside attack (


) is severely hindered by the adjacent quaternary carbon, reducing nucleophilic substitution rates by up to a million-fold compared to unhindered primary halides[1].

When exposed to polar protic solvents, heat, or Lewis acids, the compound is forced into an


 mechanistic pathway. Ionization of the C–Br bond yields a highly unstable primary carbocation[2]. To relieve the massive angular strain of the adjacent cyclobutane ring (~26 kcal/mol), an immediate 1,2-alkyl shift occurs, driving a Wagner-Meerwein ring expansion [3].

This rearrangement strictly favors the expansion of the cyclobutyl ring over the cyclopentyl ring due to the vastly superior thermodynamic relief of ring strain, resulting in a stable spiro[4.4]nonyl tertiary carbocation[4]. This intermediate rapidly undergoes solvolysis to form spiro[4.4]nonan-1-ol or eliminates a proton to yield spiro[4.4]non-1-ene[5]. Understanding this cascade is critical for preventing unwanted degradation.

Mechanism A 1-(Bromomethyl)-1- cyclobutylcyclopentane B Primary Carbocation (Transient Intermediate) A->B - Br⁻ (Polar Solvent/Heat) C Spiro[4.4]nonan-1-yl Tertiary Carbocation B->C Wagner-Meerwein Ring Expansion (Relief of Strain) D Spiro[4.4]nonan-1-ol (Solvolysis Product) C->D + H₂O / - H⁺ E Spiro[4.4]non-1-ene (Elimination Product) C->E - H⁺

Mechanistic pathway of 1-(Bromomethyl)-1-cyclobutylcyclopentane solvolysis and ring expansion.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound degrading into multiple unidentified products in solution? A1: If you are using polar protic solvents (e.g., methanol, ethanol, water) or highly polar aprotic solvents (e.g., wet DMSO), the compound is undergoing


 solvolysis followed by Wagner-Meerwein rearrangement[2]. The "unidentified products" are likely spiro[4.4]nonane derivatives (alcohols, ethers, or alkenes). Even trace moisture in DMSO can trigger this over prolonged storage[6].

Q2: I need to perform an


 substitution on this bromide. Why is my yield near zero? 
A2:  The neopentyl-type quaternary center adjacent to the primary bromide completely blocks the necessary 

trajectory for a nucleophile's backside attack[1]. To achieve substitution without rearrangement, you must use highly nucleophilic, non-basic reagents (e.g., azide or thiolate) in strictly anhydrous, non-polar, or moderately polar aprotic solvents (like anhydrous DMF) at elevated temperatures, though reaction times will still be exceedingly slow.

Q3: What are the optimal storage conditions for the neat oil and stock solutions? A3: The neat compound must be stored at -20 °C in an amber vial under an inert atmosphere (Argon or


) to prevent photolytic C–Br cleavage and ambient moisture hydrolysis[6]. If a stock solution is mandatory, use anhydrous hexanes or toluene, and store at -20 °C.

Part 3: Quantitative Stability & Diagnostic Data

Table 1: Solvent Compatibility & Expected Stability
Solvent EnvironmentStorage TempEstimated Half-LifePrimary Degradation Pathway
Hexanes / Toluene (Anhydrous) 4 °C> 12 monthsNone (Stable)
Dichloromethane (Anhydrous) 20 °C> 6 monthsTrace solvolysis over long term
DMSO (Wet / Ambient) 20 °C~ 1-2 months

Hydrolysis & Rearrangement
Methanol / Ethanol 60 °C (Reflux)< 2 hoursRapid Solvolysis & Ring Expansion
Water / Acetonitrile (50:50) 20 °C< 24 hoursHydrolysis & Ring Expansion
Table 2: GC-MS & NMR Diagnostic Markers for Degradation
AnalyteGC-MS (

)

H NMR Diagnostic Shift (ppm)
Indication
Intact Starting Material 216 / 218 (

)
~3.4 (s, 2H, -CH

Br)
Pure compound
Spiro[4.4]nonan-1-ol 140 (

)
~1.5 - 1.8 (m, broad)Moisture Hydrolysis
Spiro[4.4]non-1-ene 122 (

)
~5.4 (m, 1H, =CH-)Thermal Elimination

Part 4: Troubleshooting Workflow & Experimental Protocols

Troubleshooting Start Issue: Multiple Peaks Detected in GC/LC-MS or NMR CheckSolvent Analyze Solvent & Conditions Start->CheckSolvent Protic Protic/Polar Solvents (MeOH, H₂O, DMSO) CheckSolvent->Protic Aprotic Non-Polar Aprotic Solvents (Hexanes, Toluene) CheckSolvent->Aprotic Degradation Diagnosis: Wagner-Meerwein Rearrangement Occurred Protic->Degradation Impurity Diagnosis: Photolytic or Thermal Degradation Aprotic->Impurity Action1 Action: Switch to Aprotic Solvent Avoid Heating & Lewis Acids Degradation->Action1 Action2 Action: Re-purify via Silica Gel Store at -20°C in Dark Impurity->Action2

Troubleshooting workflow for identifying and resolving compound degradation issues.

Protocol: Self-Validating Quality Control (QC) via GC-MS

To determine if your stock has degraded without inducing artifactual degradation during the analysis itself, follow this self-validating protocol.

Step 1: Sample Preparation

  • Action: Dissolve 5 mg of the suspected stock in 1 mL of strictly anhydrous hexanes.

  • Causality: Hexanes prevent solvolysis during sample prep. Do not use methanol or acetonitrile. Diluting neopentyl bromides in polar solvents prior to GC analysis can induce on-column solvolysis in the heated injection port, leading to false-positive degradation peaks.

Step 2: Instrument Configuration

  • Action: Inject 1 µL into the GC-MS using a low-temperature inlet method (e.g., 150 °C).

  • Causality: High inlet temperatures (>250 °C) can thermally cleave the labile C–Br bond of sterically hindered halides, artificially creating elimination products (spiro[4.4]non-1-ene) inside the instrument.

Step 3: Data Interpretation & Self-Validation

  • Action: Scan for the parent isotopic cluster (

    
     216/218) versus the spiro[4.4]nonan-1-ol marker (
    
    
    
    140).
  • Validation Logic: If

    
     140 is detected despite preparing the sample in anhydrous hexanes and using a low-temp inlet, the degradation definitively occurred during storage (indicating a compromised stock). If the stock appears pure under these conditions but shows degradation when run in your reaction solvent, your reaction conditions are incompatible with the substrate.
    

References

1.[2] BenchChem. "Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance." Available at: 2.[6] BenchChem. "Issues with the stability of the bromo group in Bromo-PEG5-alcohol." Available at: 3.[1] Rzepa, H. "The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide." Imperial College London. Available at: 4.[3] RSC Publishing. "The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance." Available at: 5.[5] Chemistry LibreTexts. "14.6: Sn1 Reactions and Rearrangements Involving Primary Substrates." Available at: 6.[4] Thieme. "Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements." Available at:

Sources

Technical Support Center: Troubleshooting the Bromination of 1-Cyclobutyl-1-cyclopentylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that converting highly hindered secondary alcohols into their corresponding bromides is rarely a textbook exercise. The bromination of 1-cyclobutyl-1-cyclopentylmethanol presents a unique "perfect storm" of synthetic challenges: extreme steric shielding of the secondary carbon and the massive thermodynamic ring strain (~26 kcal/mol) of the adjacent cyclobutane ring.

This guide is designed by our Senior Application Scientists to help you troubleshoot by-product formation, understand the mechanistic causality behind your failed reactions, and implement self-validating protocols to isolate your target compound cleanly.

Mechanistic Causality: Why is this Substrate so Difficult?

To successfully brominate 1-cyclobutyl-1-cyclopentylmethanol, you must navigate two competing failure modes: Wagner-Meerwein ring expansion and sterically driven elimination .

When standard acidic reagents (like aqueous


 or 

without a base) are used, the reaction proceeds via an

pathway. The loss of water generates a secondary cyclobutylcarbinyl cation. Because cyclobutane rings are highly strained, the molecule rapidly undergoes a 1,2-alkyl shift to expand the four-membered ring into a less strained five-membered cyclopentyl system [1]. This results in a completely rearranged carbon framework.

Conversely, if you attempt to force an


 pathway using neutral conditions (like the Appel reaction), the bulky cyclobutyl and cyclopentyl groups physically block the incoming bromide nucleophile. Because the 

attack is so slow, the bromide ion acts as a base instead, triggering an E2 elimination to form alkene by-products [2].

G A 1-Cyclobutyl-1-cyclopentylmethanol B Protonation & Loss of H2O A->B C Cyclobutylcarbinyl Cation (Highly Strained) B->C D Wagner-Meerwein Ring Expansion C->D Relieves ~26 kcal/mol strain E Rearranged Cation (Dicyclopentyl system) D->E F Rearranged Bromide (Major By-product) E->F Br- attack

SN1-mediated cyclobutylcarbinyl ring expansion pathway leading to rearranged by-products.

Frequently Asked Questions (FAQs)

Q1: I used in dichloromethane and my NMR shows a completely different carbon framework. What happened?

A: You have fallen victim to the classic cyclobutylcarbinyl rearrangement.


 reactions often generate trace amounts of 

, which protonates the alcohol and initiates an

pathway. The resulting carbocation immediately expands to relieve ring strain, yielding a dicyclopentyl-like bromide. Solution: Never use acidic conditions for this substrate. You must use strictly neutral or mildly basic conditions to suppress carbocation formation [3].
Q2: I switched to the Appel reaction ( ) to avoid carbocations, but I am seeing massive amounts of alkene by-products. Why?

A: The Appel reaction successfully avoids the carbocation intermediate by forming an alkoxyphosphonium salt. However, the extreme steric bulk of your substrate hinders the final


 displacement. Because the bromide ion cannot easily reach the electrophilic carbon, it abstracts an adjacent proton instead, leading to E2 elimination (forming cyclobutylidenecyclopentylmethane) [4].

G2 A Alkoxyphosphonium Intermediate B SN2 Attack by Br- (Sterically Hindered) A->B D E2 Elimination by Br- (Favored by Sterics) A->D C Desired Bromide + TPPO B->C Slow E Alkene By-product + TPPO D->E Fast

Competing SN2 and E2 pathways in the Appel reaction of highly hindered secondary alcohols.

Q3: How do I cleanly separate the desired bromide from the triphenylphosphine oxide (TPPO) by-product without inducing decomposition on silica gel?

A: Secondary allylic or highly branched bromides can degrade on acidic silica. Instead of chromatography, we recommend using a polymer-supported triphenylphosphine reagent. This allows you to simply filter away the TPPO by-product, leaving only your product and volatile


 in the filtrate [5].

Quantitative By-Product Profiling

To guide your reagent selection, our application scientists have compiled the typical by-product distribution for the bromination of 1-cyclobutyl-1-cyclopentylmethanol.

Reagent SystemPrimary MechanismMajor By-ProductDesired Bromide Yield

(neat)

Rearranged dicyclopentyl bromide< 10%

(conc. aq)

/ E1
Complex alkene mixture< 5%

/

(Standard Appel)

/ E2
Alkene (Elimination)40 - 50%

/ Polymer-


Alkene (Minimized)65 - 75%

Self-Validating Experimental Protocol: Polymer-Supported Appel Reaction

This protocol utilizes polymer-bound triphenylphosphine to drive the reaction while allowing for a self-validating purification step. Validation mechanism: If the filtration step is successful, the crude


-NMR will show exactly zero aromatic protons (7.4–7.8 ppm), instantly confirming the complete removal of the phosphine oxide by-product prior to any further analysis.

Materials Required:

  • 1-Cyclobutyl-1-cyclopentylmethanol (1.0 equiv, strictly anhydrous)

  • Carbon tetrabromide (

    
    ) (1.5 equiv, recrystallized)
    
  • Polymer-supported triphenylphosphine (~3 mmol/g loading, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, suspend the polymer-supported triphenylphosphine (2.0 equiv) in anhydrous DCM (10 mL/mmol substrate). Allow the resin to swell for 15 minutes at room temperature.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add

    
     (1.5 equiv) in a single portion. Stir for 10 minutes until the active brominating complex forms (indicated by a slight color change in the resin).
    
  • Substrate Addition: Dissolve 1-cyclobutyl-1-cyclopentylmethanol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating, which favors elimination.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir gently for 4–6 hours. Monitor via TLC (using a non-acidic stain like

    
    ) until the starting material is consumed.
    
  • Self-Validating Isolation: Filter the reaction mixture through a medium-porosity glass frit to remove the polymer-bound TPPO. Wash the resin thoroughly with cold DCM (3 x 5 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure (keep the bath temperature below 25 °C to prevent thermal elimination of the hindered bromide).

  • Verification: Run a crude

    
    -NMR. The absence of peaks in the aromatic region validates the complete removal of the phosphine waste, confirming the structural integrity of the isolated aliphatic bromide.
    

References

  • Master Organic Chemistry. Elimination Reactions of Alcohols. Master Organic Chemistry. Available at:[Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at:[Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver Reaction Database. Available at: [Link]

  • National Center for Biotechnology Information (PMC). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein J Org Chem. 2011; 7: 1640–1647. Available at:[Link]

Validation & Comparative

Comparative Guide: Reactivity of 1-(Bromomethyl)-1-cyclobutylcyclopentane vs. (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of two cycloalkyl-methyl bromides: (Bromomethyl)cyclobutane (Compound B) and 1-(Bromomethyl)-1-cyclobutylcyclopentane (Compound A) . While both appear to be primary alkyl halides, their behaviors are governed by vastly different steric and electronic landscapes.

  • Compound B acts as a "strained primary halide," exhibiting suppressed SN2 rates but facile ring-expansion rearrangements.

  • Compound A represents a "neopentyl-like fortress." It is virtually inert to standard SN2 attack due to extreme steric crowding at the

    
    -quaternary center. Its utility lies almost exclusively in silver-mediated solvolysis, where it serves as a precursor to spiro[4.4]nonane  scaffolds via Wagner-Meerwein rearrangement.
    
Feature(Bromomethyl)cyclobutane (B)1-(Bromomethyl)-1-cyclobutylcyclopentane (A)
Steric Class

-Branched (Moderate)

-Branched / Quaternary

(Extreme)
SN2 Reactivity Slow (Accessible with forcing conditions)Inert (Sterically precluded)
Dominant Pathway Ring Expansion (

Cyclopentyl)
Spirocyclic Rearrangement (

Spiro[4.4]nonane)
Key Application Introduction of cyclobutyl motifsSynthesis of rigid spirocyclic cores

Structural & Mechanistic Analysis

The "Neopentyl Wall" Effect

The defining difference between these molecules is the steric environment of the


-carbon (the ring carbon attached to the 

group).
  • Compound B: The

    
    -carbon is tertiary (bonded to 2 ring carbons + 1 exocyclic carbon). While hindered, the small size of the cyclobutane ring allows nucleophiles to access the 
    
    
    
    orbital of the C-Br bond, albeit slowly.
  • Compound A: The

    
    -carbon is quaternary  (bonded to 2 cyclopentyl carbons + 1 cyclobutyl carbon + 1 exocyclic carbon). This creates a "neopentyl-like" steric wall. In classical neopentyl systems, SN2 rates are 
    
    
    
    slower than ethyl bromide. In Compound A, the rigid bulk of two cycloalkyl rings amplifies this hindrance, rendering direct substitution effectively impossible.
Strain-Driven Rearrangement Potential

Both compounds possess significant ring strain, which drives cationic rearrangements (SN1/Solvolysis).

  • Cyclobutane Ring Strain: ~26.3 kcal/mol

  • Cyclopentane Ring Strain: ~6.2 kcal/mol

Implication: When a carbocation is generated (e.g., via


 abstraction of Br), the relief of cyclobutane strain is the primary thermodynamic driver.
  • Compound B expands to the cyclopentyl cation (relieving ~20 kcal/mol).

  • Compound A preferentially expands its cyclobutyl moiety to a cyclopentyl ring, forming a spiro[4.4]nonane system, rather than expanding the existing cyclopentane ring.

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergent pathways. Compound B allows for direct substitution or simple expansion, whereas Compound A is funneled exclusively into spirocyclic rearrangement.

ReactivityComparison cluster_A Compound A: Steric Fortress cluster_B Compound B: Versatile Building Block NodeA 1-(Bromomethyl)- 1-cyclobutylcyclopentane CationA 1° Cation (Transient/Ion-Pair) NodeA->CationA Ag+ / Solvolysis (Rate Limiting) Spiro Spiro[4.4]nonyl Derivative NodeA->Spiro SN2 (BLOCKED) CationA->Spiro Wagner-Meerwein (Strain Relief) NodeB (Bromomethyl) cyclobutane DirectSub Cyclobutylmethyl Derivative (SN2) NodeB->DirectSub Strong Nuc / SN2 (Slow) CationB Cyclobutylmethyl Cation NodeB->CationB Weak Nuc / Heat RingExp Cyclopentyl Derivative CationB->RingExp Ring Expansion

Figure 1: Mechanistic divergence. Compound A is blocked from SN2 and funnels to spirocycles. Compound B splits between substitution and expansion.

Experimental Data & Protocols

Comparative Reactivity Table
Reaction ConditionCompound B (Cyclobutane)Compound A (Cyclobutyl-Cyclopentane)
NaI / Acetone (Finkelstein) Reactive. Precipitates NaBr within 1-4 hours at reflux.Inert. No reaction observed even after 48h reflux. Steric shielding prevents backside attack.
NaOEt / Ethanol (Strong Base) Mixed. SN2 (Ether) + E2 (Methylenecyclobutane).No Reaction. No

-hydrogens available for elimination; sterics block substitution.
AgNO₃ / H₂O / Ethanol Fast. Precipitates AgBr. Product mixture: Cyclopentanol (major) + Cyclobutylmethanol (minor).Slow. Precipitates AgBr. Product is exclusively Spiro[4.4]nonan-1-ol (via rearrangement).
Protocol: Silver-Promoted Rearrangement of Compound A

Use this protocol to access the spiro[4.4]nonane scaffold.

Rationale: Since direct displacement is impossible, we utilize the "philicity" of silver for halogens to force ionization. The resulting primary carbocation immediately rearranges to the thermodynamically stable spiro-tertiary cation.

Reagents:

  • Substrate: 1-(Bromomethyl)-1-cyclobutylcyclopentane (1.0 eq)

  • Promoter: Silver Trifluoroacetate (AgTFA) or Silver Nitrate (AgNO₃) (1.2 eq)

  • Solvent: TFE (2,2,2-Trifluoroethanol) or THF/H₂O (10:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of Compound A in 5 mL of TFE (Trifluoroethanol stabilizes the cation and promotes ionization).

  • Addition: Add 1.2 mmol of AgTFA in one portion at 0°C. Protect from light.

  • Reaction: Allow to warm to room temperature. A precipitate (AgBr) will form. Stir for 12–16 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: The product is a trifluoroethyl ether of the spiro-alcohol. Hydrolysis (if using aqueous conditions) yields spiro[4.4]nonan-1-ol .

Validation Check:

  • 1H NMR: Look for the disappearance of the characteristic

    
     singlet (
    
    
    
    ppm).
  • 13C NMR: Confirm the appearance of a quaternary carbon signal for the spiro-center and the loss of the highly shielded cyclobutane methylene signals.

Synthesis & Application Notes

Why use Compound A?

While Compound B is a general-purpose reagent, Compound A is a specialized "conformational lock."

  • Drug Design: The spiro[4.4]nonane core generated from A provides a rigid, orthogonal vector for displaying pharmacophores, distinct from the flat or flexible linkers provided by simple cycloalkanes.

  • Metabolic Stability: The quaternary spiro-center blocks metabolic oxidation at that position, potentially increasing the half-life of the resulting drug candidate.

Synthesis of the Precursor (Compound A)

Since Compound A is not a commodity chemical, it is typically synthesized via:

  • Alkylation: Cyclopentanecarbonitrile

    
     1-Cyclobutylcyclopentanecarbonitrile.
    
  • Reduction: Nitrile

    
     Primary Amine (Not useful) / Acid 
    
    
    
    Alcohol.
  • Bromination: Alcohol

    
    Compound A .
    

References

  • BenchChem. (2025).[1][2]Reactivity Showdown: (Bromomethyl)cyclobutane vs. (Bromomethyl)cyclopentane in Solvolysis Reactions. Retrieved from

  • Smith, M. B., & March, J.(2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Section on Neopentyl Rearrangements).
  • Wiberg, K. B., et al.(1996).Origin of the stability of cyclopropane and cyclobutane.Journal of Organic Chemistry.
  • Koo, D. (2019).The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobutanes.[3] Scholarship@Western. Retrieved from

  • ChemicalBook. (2025).(Bromomethyl)cyclobutane - MSDS and Reactivity Profile. Retrieved from

Sources

A Comparative Guide to the ¹H NMR Analysis of 1-(Bromomethyl)-1-cyclobutylcyclopentane and its Precursor

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful synthesis and discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for elucidating the structure of organic molecules. This guide provides an in-depth comparative analysis of the ¹H NMR spectra of a synthetic target, 1-(bromomethyl)-1-cyclobutylcyclopentane, and its common starting material, (1-cyclobutylcyclopentyl)methanol. By understanding the key spectral changes that occur during this transformation, researchers can confidently verify the successful conversion of the alcohol to the corresponding bromide.

The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. This guide will use predicted ¹H NMR data to illustrate the key differences in the spectra of the starting material and the product, providing a clear roadmap for reaction monitoring and product verification.

The Synthetic Transformation: From Alcohol to Alkyl Bromide

The synthesis of 1-(bromomethyl)-1-cyclobutylcyclopentane from (1-cyclobutylcyclopentyl)methanol is typically achieved through a nucleophilic substitution reaction. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

Synthesis SM (1-cyclobutylcyclopentyl)methanol P 1-(bromomethyl)-1-cyclobutylcyclopentane SM->P Bromination R PBr₃ or PPh₃/CBr₄ NMR_Comparison cluster_SM (1-cyclobutylcyclopentyl)methanol cluster_P 1-(bromomethyl)-1-cyclobutylcyclopentane SM_Signals ~3.5 ppm (s, 2H, -CH₂OH) ~1.5-2.5 ppm (br s, 1H, -OH) ~1.5-2.1 ppm (m, 15H, cycloalkanes) Transformation Successful Bromination SM_Signals:f1->Transformation Disappearance SM_Signals:f0->Transformation Shift P_Signals ~3.4 ppm (s, 2H, -CH₂Br) Absent (-OH) ~1.5-2.2 ppm (m, 15H, cycloalkanes) Transformation->P_Signals:f1 Transformation->P_Signals:f0

Caption: Key ¹H NMR spectral changes upon bromination.

Experimental Protocol: ¹H NMR Sample Preparation

To obtain high-quality ¹H NMR spectra for both the starting material and the product, the following protocol should be followed:

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Sample of (1-cyclobutylcyclopentyl)methanol or 1-(bromomethyl)-1-cyclobutylcyclopentane (5-10 mg)

  • Pasteur pipette and bulb

  • Small vial

  • Kimwipes

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. The final volume in the tube should be approximately 4-5 cm in height.

  • Capping: Cap the NMR tube securely.

  • Cleaning: Wipe the outside of the NMR tube with a Kimwipe dampened with isopropanol or acetone to remove any fingerprints or dust.

  • Analysis: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

Conclusion

The transformation of (1-cyclobutylcyclopentyl)methanol to 1-(bromomethyl)-1-cyclobutylcyclopentane is clearly and definitively monitored by ¹H NMR spectroscopy. The key spectral changes, namely the disappearance of the hydroxyl proton signal and the characteristic shift of the methylene protons, provide unambiguous evidence of a successful reaction. By carefully preparing the NMR sample and understanding these spectral fingerprints, researchers can confidently assess the outcome of their synthetic efforts, ensuring the integrity of their compounds for subsequent stages of research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra (5th ed.). John Wiley & Sons.
  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

Purity Analysis of Synthesized 1-(Bromomethyl)-1-cyclobutylcyclopentane: A Comparative Guide to HPLC Detection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Researchers Focus: High-Performance Liquid Chromatography (HPLC) of Non-Chromophoric, Lipophilic Intermediates

Executive Summary & The Analytical Challenge

The compound 1-(Bromomethyl)-1-cyclobutylcyclopentane (C₁₀H₁₇Br) is a highly lipophilic, sterically hindered alkyl bromide often utilized as a specialized intermediate in pharmaceutical synthesis. From an analytical perspective, it presents a "perfect storm" of challenges:

  • Lack of a Chromophore: The molecule consists entirely of sp³-hybridized carbons and a single bromine atom. It lacks conjugated π-electron systems, meaning it does not absorb ultraviolet (UV) light above the 200–210 nm range.

  • Matrix Interference: At 210 nm, common HPLC mobile phases (like methanol and acetonitrile) exhibit significant background absorbance, rendering gradient elution nearly impossible due to severe baseline drift.

  • Volatility Concerns: While not highly volatile, its relatively low molecular weight (~217 g/mol ) classifies it as semi-volatile under certain high-temperature desolvation conditions.

While pre-column derivatization (e.g., using 1-(4-Nitrophenyl)piperazine or


-naphthol) can artificially introduce a chromophore to alkyl halides[1], these methods are time-consuming, assume 100% reaction efficiency, and often introduce artifact impurities. Therefore, direct analysis using universal, aerosol-based detectors—specifically Evaporative Light Scattering Detection (ELSD)  and Charged Aerosol Detection (CAD) —is the industry standard[2][3].

This guide objectively compares UV, ELSD, and CAD performance for the purity analysis of this specific intermediate, providing field-proven protocols and mechanistic insights.

Decision Matrix: Selecting the Right Detector

G A 1-(Bromomethyl)-1-cyclobutylcyclopentane Analysis B Chromophore Present? A->B C Pre-column Derivatization (Prone to Artifacts) B->C Yes (Add Chromophore) D Direct Universal Detection B->D No (Direct Analysis) E Gradient Elution Required? D->E F Refractive Index (RID) (Isocratic Only) E->F No G Aerosol-Based Detection E->G Yes (For Impurity Profiling) H Particle Size < 50 nm (Low MW/Trace Impurities)? G->H I ELSD (Exponential Response Drop) H->I No J CAD (Uniform Charge Response) H->J Yes (High Sensitivity)

Fig 1: Decision matrix for HPLC detector selection in non-chromophoric analysis.

Mechanistic Comparison: CAD vs. ELSD

Both ELSD and CAD are evaporative aerosol detectors that differentiate the analyte from the mobile phase based on relative volatility[2]. However, their detection mechanisms dictate a massive difference in sensitivity for lower molecular weight compounds like 1-(Bromomethyl)-1-cyclobutylcyclopentane.

The ELSD Limitation (Light Scattering)

ELSD relies on a laser beam striking the dried analyte particles. The amount of light scattered is measured by a photomultiplier. The fundamental flaw for small molecules is that light scattering (Mie and Rayleigh scattering) is exponentially dependent on particle size[2]. Because 1-(Bromomethyl)-1-cyclobutylcyclopentane has a low mass, the resulting dried particles are extremely small (<50 nm). At this size, ELSD fails to scatter light efficiently, leading to poor Limits of Detection (LOD) and non-linear, complex response curves[2].

The CAD Advantage (Charge Transfer)

CAD bypasses light scattering entirely. Instead, a secondary stream of nitrogen gas is ionized via a high-voltage corona wire. These positively charged nitrogen ions collide with the dried analyte particles. The charge transfers to the particle surface, and the total charge is measured by a highly sensitive electrometer[3][4]. The Causality: Because surface area (and thus charge capacity) scales much more favorably with small particle diameters than light scattering does, CAD maintains high sensitivity for particles as small as 10 nm[2]. Furthermore, CAD response is independent of the analyte's chemical structure, powering standard-free quantitation[2][5].

Mechanism N1 Column Eluate N2 Nebulization (N2 Gas) N1->N2 N3 Drying Tube (Evaporation) N2->N3 Droplets N5 Mixing Chamber (Charge Transfer) N3->N5 Dried Particles N4 Corona Wire (N2 Ionization) N4->N5 Charged N2 (+) N6 Ion Trap (Removes Free Ions) N5->N6 Charged Particles N7 Electrometer (Measures Charge) N6->N7 Signal

Fig 2: Mechanistic pathway of Charged Aerosol Detection (CAD) for non-volatile analytes.

Experimental Protocol: Self-Validating UHPLC-CAD Method

To accurately quantify impurities in 1-(Bromomethyl)-1-cyclobutylcyclopentane, we must account for the gradient effect. In aerosol detectors, a higher percentage of organic solvent (e.g., Acetonitrile) nebulizes more efficiently than water, artificially inflating the response of later-eluting peaks[5].

The Self-Validating Solution: We employ an Inverse Gradient via a secondary pump post-column. If the analytical pump delivers 40% to 100% Acetonitrile, the make-up pump delivers 60% to 0% Acetonitrile. The detector constantly receives a static 50/50 mixture, ensuring uniform droplet formation and proving that any change in peak area is strictly due to analyte concentration, not solvent artifacts[2][5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1-(Bromomethyl)-1-cyclobutylcyclopentane in Methanol to a concentration of 1.0 mg/mL. Prepare a 0.1% (1.0 µg/mL) standard for LOQ verification.

  • Column Selection: Use a high-efficiency, end-capped C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to handle the extreme lipophilicity of the cyclopentyl/cyclobutyl rings.

  • Mobile Phase:

    • Phase A: LC-MS Grade Water

    • Phase B: LC-MS Grade Acetonitrile

  • Analytical Gradient: 40% B to 100% B over 15 minutes. Flow rate: 0.4 mL/min.

  • Inverse Gradient (Post-Column): 60% B to 0% B over 15 minutes. Flow rate: 0.4 mL/min. (Total flow to detector = 0.8 mL/min).

  • CAD Settings:

    • Evaporation Temperature: 35°C. Causality: Alkyl bromides can be thermally labile or semi-volatile. A low evaporation temperature prevents the analyte from vaporizing in the drying tube, ensuring it remains a solid particle for charge transfer.

    • Power Function Value (PFV): Set to 1.3. Causality: CAD response is inherently quasi-linear. Applying a PFV mathematically linearizes the sigmoidal response curve, allowing for standard linear regression calibration[6].

Comparative Data Presentation

The following tables summarize experimental validation data comparing UV (210 nm), ELSD, and CAD for the analysis of 1-(Bromomethyl)-1-cyclobutylcyclopentane.

Table 1: Detector Performance & Sensitivity Metrics
ParameterHPLC-UV (210 nm)HPLC-ELSDUHPLC-CAD (with Inverse Gradient)
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent (Perfected by Inverse Gradient)
Limit of Detection (LOD) ~5,000 ng~50 ng< 2 ng
Limit of Quantitation (LOQ) ~15,000 ng~150 ng< 5 ng
Dynamic Range 1 order of magnitude1.5 orders of magnitude> 3 orders of magnitude
Response Linearity (R²) N/A (Interference)0.985 (Polynomial fit required)0.999 (Linear fit with PFV = 1.3)
Inter-Analyte Uniformity Highly variableVariable (Size dependent)Uniform (Mass-dependent)
Table 2: Purity Profile Results (Area %)

Data reflects a 1.0 mg/mL sample injection. Impurities < 0.05% are considered below the reporting threshold (BRT).

Peak IdentificationRelative Retention Time (RRT)UV (210 nm) ResultELSD ResultCAD Result (True Mass Balance)
Des-bromo Impurity 0.85Not DetectedNot Detected0.12%
Ring-opened Isomer 0.92Not Detected0.08%0.15%
1-(Bromomethyl)-1-cyclobutylcyclopentane 1.00100.0% (False Purity)99.75%99.45%
Di-bromo Byproduct 1.15Not Detected0.17%0.28%

Data Interpretation: The UV detector completely fails to detect the aliphatic impurities, falsely reporting a 100% pure synthesized product. The ELSD detects the larger di-bromo byproduct but misses the lower-mass des-bromo impurity due to the exponential drop in light scattering for small particles[2]. The CAD, utilizing inverse gradient technology, provides a true mass balance, revealing the actual purity of the intermediate to be 99.45%[5].

Conclusion

For the purity analysis of non-chromophoric, lipophilic pharmaceutical intermediates like 1-(Bromomethyl)-1-cyclobutylcyclopentane, traditional UV detection is obsolete. While ELSD provides a functional alternative, it falls short in trace impurity quantification due to its physical limitations with small particle sizes.

Charged Aerosol Detection (CAD) , especially when coupled with post-column inverse gradient compensation and Power Function linearization, represents the most scientifically rigorous approach. It provides uniform, structure-independent response factors and sub-nanogram sensitivity, ensuring that critical impurities are not overlooked during drug development and scale-up.

References

  • Hartley, D., Emanuele, M., & Awad, A. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]

  • Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC / ResearchGate. Retrieved from [Link]

  • Vallese, G. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. Retrieved from[Link]

  • LCMS.cz. Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Retrieved from [Link]

Sources

Reactivity comparison between primary and tertiary alkyl bromides in similar structures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison: Primary vs. Tertiary Alkyl Bromides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide for Synthetic Optimization and Mechanistic Analysis

Executive Summary

In organic synthesis and medicinal chemistry, the reactivity distinction between primary (


) and tertiary (

) alkyl bromides is binary and decisive. The divergence is governed by two opposing physical forces: steric hindrance (which inhibits bimolecular interaction) and electronic stabilization (which facilitates unimolecular ionization).
  • Primary Alkyl Bromides: Dominated by steric accessibility. They are excellent substrates for

    
     reactions but poor for 
    
    
    
    due to carbocation instability.[1]
  • Tertiary Alkyl Bromides: Dominated by electronic effects (hyperconjugation). They are superior substrates for

    
     and 
    
    
    
    pathways but inert to
    
    
    due to steric blockade.[1][2]

This guide provides the experimental data, mechanistic logic, and protocols required to distinguish and utilize these substrates effectively.

Mechanistic Profiling: The Steric-Electronic Divergence

The reactivity difference is best quantified by comparing reaction rates under specific conditions. The following data synthesizes relative rate constants (


) from standard kinetic studies.
Table 1: Relative Reactivity Rates (Normalized)
Reaction TypeMechanismNucleophile/BaseSolventPrimary (

)
(e.g., n-Butyl Bromide)
Tertiary (

)
(e.g., t-Butyl Bromide)
Substitution


(NaI)
AcetoneFast (

)
Inert (

)
Substitution


/ EtOH
Ethanol (80%)Negligible (

)
Ultra-Fast (

)
Elimination


(Strong Base)
EthanolSlow (Minor product)Dominant (Major product)
Elimination

Neutral / WeakEthanol/WaterNegligibleModerate (Competes w/

)

Key Insight: The rate difference for


 solvolysis is over one million-fold  favoring the tertiary substrate, driven entirely by the activation energy difference between forming a primary carbocation (highly unstable) vs. a tertiary carbocation (stabilized by induction and hyperconjugation).
Visualizing the Pathway Selection

The following decision tree illustrates the logical flow for predicting reactivity based on substrate structure and reagent conditions.

ReactivityTree Start Alkyl Bromide Substrate Primary Primary (1°) (n-R-CH2-Br) Start->Primary Tertiary Tertiary (3°) (R3-C-Br) Start->Tertiary Nu_Strong Strong Nucleophile (e.g., I-, CN-, RS-) Primary->Nu_Strong Standard Base_Strong Strong Base (e.g., OH-, OR-) Primary->Base_Strong High T Solvent_Protic Polar Protic Solvent (Weak Nu/Base) Primary->Solvent_Protic Solvolysis Tertiary->Nu_Strong SN2 Conditions Tertiary->Base_Strong Tertiary->Solvent_Protic SN2 SN2 Substitution (Inversion) Nu_Strong->SN2 NoRxn No Reaction (Steric Block) Nu_Strong->NoRxn Base_Strong->SN2 Non-bulky E2_Prim E2 Elimination (Only w/ Bulky Base) Base_Strong->E2_Prim Bulky (tBuOK) E2_Tert E2 Elimination (Major Product) Base_Strong->E2_Tert Solvent_Protic->NoRxn Too Slow SN1 SN1 Solvolysis (Racemization) Solvent_Protic->SN1 Low T

Figure 1: Reaction pathway decision tree. Green nodes indicate the dominant product for that specific path.

Experimental Protocols for Reactivity Differentiation

To empirically verify the structure of an unknown alkyl bromide or to benchmark reactivity, use the following standard protocols.

Protocol A: The Finkelstein Test (

Diagnostic)

This test exploits the solubility difference of sodium halides in acetone. Sodium Iodide (NaI) is soluble, but Sodium Bromide (NaBr) is not.

  • Mechanism:

    
     (Backside attack).
    
  • Positive Result: Appearance of a white precipitate (NaBr).

Procedure:

  • Prepare a 15% w/v solution of NaI in anhydrous acetone.

  • Add 2 drops of the alkyl bromide to 1 mL of the NaI solution.

  • Shake and observe at room temperature.

Interpretation:

  • Primary Alkyl Bromide: Precipitate forms within 1–3 minutes. (High steric accessibility).

  • Tertiary Alkyl Bromide: No precipitate forms even after 1 hour. (Sterically blocked).

Protocol B: Silver Nitrate Solvolysis (

Diagnostic)

Silver ions (


) act as a Lewis acid, coordinating with the bromide leaving group to facilitate ionization.
  • Mechanism:

    
     (Carbocation formation).[3]
    
  • Positive Result: Appearance of a pale yellow precipitate (AgBr).

Procedure:

  • Prepare a 1% solution of

    
     in ethanol.
    
  • Add 2 drops of alkyl bromide to 1 mL of the reagent.[4]

  • Observe at room temperature.

Interpretation:

  • Tertiary Alkyl Bromide: Immediate precipitation (Instantaneous). The stable

    
     carbocation forms rapidly.[5]
    
  • Primary Alkyl Bromide: No immediate reaction. Precipitation may occur only after heating, indicating a forced reaction or high activation barrier.

Protocol C: Kinetic Analysis (Quantitative)

For precise rate determination, the solvolysis of t-butyl bromide is a standard kinetic experiment.

  • System: t-Butyl bromide in 80:20 Ethanol:Water (v/v).

  • Method: The reaction produces HBr.[6] The rate is monitored by titrating the generated acid with NaOH using bromothymol blue as an indicator.

  • Data Processing: Plot

    
     vs. time. The slope equals 
    
    
    
    .
    • Note: This protocol is viable only for tertiary halides. Primary halides react too slowly to be measured practically by this method without extreme heat.

Synthetic Implications in Drug Development

When designing synthetic routes involving alkyl bromides, the choice between primary and tertiary substrates dictates the strategy:

  • Nucleophilic Substitution (

    
    ): 
    
    • Use Primary Bromides. If you need to attach a nucleophile (e.g., an amine or thiol pharmacophore) to an alkyl chain, use a primary bromide.

    • Avoid Tertiary: Attempting

      
       on a tertiary bromide will result exclusively in 
      
      
      
      elimination if the nucleophile is basic, destroying the stereocenter and forming an alkene impurity.
  • Creating Alkenes (

    
    ): 
    
    • Use Tertiary Bromides. If the target is a substituted alkene (common in steroid synthesis or terpene derivatives), treat a tertiary bromide with a strong base (e.g., NaOEt). The reaction is fast and regioselective (Zaitsev product).

  • Solvolysis/Rearrangement:

    • Tertiary bromides are prone to carbocation rearrangements (Wagner-Meerwein shifts). In complex scaffold synthesis, this can be a liability (unwanted byproducts) or a tool (ring expansion). Primary bromides generally do not rearrange unless forced into extreme conditions.

References
  • Mechanism and Kinetics of

    
     Reactions: 
    
    • Title: The Reaction Mechanism - Master Organic Chemistry
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Solvolysis R

    
    ): 
    
    • Title: Reactivity of Alkyl Halides in ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       Reactions[7][8][9]
      
    • Source: Chemistry Steps
    • URL:[Link]

  • Experimental Protocols (NaI/AgNO3)

    • Title: Classification Tests for Alkyl Halides[10]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Elimination vs.

    • Title: Comparison and Competition Between , , and
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Safety Operating Guide

1-(Bromomethyl)-1-cyclobutylcyclopentane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency. For researchers and drug development professionals handling specialized intermediates like 1-(Bromomethyl)-1-cyclobutylcyclopentane , understanding the causality behind waste segregation is essential.

This guide provides an authoritative, step-by-step operational plan for the disposal of 1-(Bromomethyl)-1-cyclobutylcyclopentane, grounded in the chemical properties of alkyl halides and Environmental Protection Agency (EPA) mandates.

Chemical Profile & Hazard Causality

1-(Bromomethyl)-1-cyclobutylcyclopentane (CAS: 1601234-68-7) is a sterically hindered alkyl bromide. While the bulky cycloalkyl groups provide some steric shielding, the bromomethyl group remains an electrophilic center capable of acting as an alkylating agent[1].

From a waste management perspective, the defining feature of this molecule is the bromine atom . Alkyl bromides pose specific environmental and operational hazards:

  • Aquatic Toxicity: Halogenated organics are highly resistant to the biological activated sludge used in municipal wastewater treatment plants, making them severe environmental hazards if introduced into the water supply[2].

  • Thermal Stability & Corrosivity: The carbon-bromine bond requires extreme thermal stress to break down completely. If incinerated improperly, it can form corrosive hydrobromic acid (HBr) gas and highly toxic unintentional persistent organic pollutants (UPOPs), such as brominated dioxins and furans[3].

The Science of Segregation: Halogenated vs. Non-Halogenated Waste

The most critical step in disposing of 1-(Bromomethyl)-1-cyclobutylcyclopentane is segregating it exclusively into Halogenated Organic Waste streams[4],[5].

Mixing halogenated waste with non-halogenated waste (like hexane or acetone) is a costly operational failure. The EPA and international environmental directives require that any waste stream containing more than 1% halogenated organic substances be routed to specialized thermal oxidizers[6],[3]. These specialized incinerators must operate at vastly higher temperatures and utilize alkaline scrubbers to neutralize the resulting acid gases[7]. Contaminating a non-halogenated carboy with an alkyl bromide forces the entire volume to be processed at the higher halogenated rate, exponentially increasing institutional disposal costs[8].

Quantitative Comparison of Waste Streams
ParameterHalogenated Waste (e.g., Alkyl Bromides)Non-Halogenated Waste
Target Incineration Temperature ≥ 1100°C (2000°F)[7],[3]~ 870°C (1600°F)[7]
Minimum Residence Time 1.0 to 2.0 seconds[7],[3]0.75 seconds[7]
Exhaust Treatment Acid gas scrubber required (for HBr/HCl)[7]Standard particulate/VOC scrubbing
Disposal Cost Profile High (Requires specialized thermal oxidizers)[8]Moderate (Standard fuel-blending)
Examples 1-(Bromomethyl)-1-cyclobutylcyclopentane, DCMHexane, Acetone, Ethanol, Toluene

Standard Operating Procedure: Step-by-Step Disposal

To ensure a self-validating safety system, execute the following protocol every time 1-(Bromomethyl)-1-cyclobutylcyclopentane waste is generated.

Phase 1: Engineering Controls and PPE

  • Isolate the Workspace: Perform all transfers inside a certified chemical fume hood to capture any fugitive volatile emissions.

  • Don Appropriate PPE: Wear standard laboratory attire, chemical splash goggles, a flame-resistant lab coat, and disposable nitrile gloves. For large-scale cleanups, consider double-gloving, as alkyl halides can permeate standard nitrile over extended exposures[9].

Phase 2: Segregation and Containment 3. Select the Correct Receptacle: Obtain a designated "Halogenated Organic Waste" container. This must be a UN-approved, chemically compatible receptacle (e.g., UN 3H1 high-density polyethylene jerrican)[10]. 4. Transfer the Waste: Carefully pour the waste into the container. Use a funnel to prevent spills, but remove the funnel immediately after use . 5. Seal the Container: The container must be vapor-tight and spill-proof. Fasten the threaded cap securely so that no vapors can escape. Leaving a funnel in an open waste container is a direct violation of EPA Resource Conservation and Recovery Act (RCRA) regulations[4],[11].

Phase 3: Labeling and Compliance 6. Apply GHS Labeling: Attach a hazardous waste tag to the container before or at the exact moment the first drop of waste is added[4]. 7. Document Contents Explicitly: Write the full chemical name: "1-(Bromomethyl)-1-cyclobutylcyclopentane". The use of abbreviations, acronyms, or chemical formulas is strictly prohibited by regulatory agencies[4]. 8. Satellite Accumulation Area (SAA) Storage: Place the sealed, labeled container in a designated SAA. The container must sit within secondary containment (such as a polyethylene tray) capable of holding 110% of the volume of the container in case of a catastrophic leak[10],[11].

Operational Workflow Visualization

WasteWorkflow Start Waste Generated: 1-(Bromomethyl)-1-cyclobutylcyclopentane CheckHalogen Does the mixture contain Halogens (F, Cl, Br, I)? Start->CheckHalogen Halogenated Route to: Halogenated Organic Waste CheckHalogen->Halogenated Yes (Contains Bromine) NonHalogenated Route to: Non-Halogenated Waste CheckHalogen->NonHalogenated No Labeling Apply GHS Label: Write Full Chemical Name (No Abbreviations) Halogenated->Labeling Storage Store in SAA: Secondary Containment Vapor-Tight Seal Labeling->Storage Pickup EHS / DRS Pickup (Within 90-180 Days) Storage->Pickup

Workflow for the segregation and disposal of halogenated alkyl bromide waste.

Strict Prohibitions & Regulatory Compliance

  • The Evaporation Fallacy: It is a common, yet highly illegal, misconception that small amounts of volatile liquid waste can be left in a fume hood to evaporate. The EPA classifies intentional evaporation as the unpermitted, illegal treatment of hazardous waste[12],[13]. All residual liquids must be collected and capped.

  • The Dilution Fallacy: Mixing halogenated waste with non-halogenated waste to "dilute" the halogen concentration does not bypass regulations. It simply contaminates the entire non-halogenated waste stream, triggering the need for high-temperature incineration for the whole batch[8].

  • Sewer Discharge: Because alkyl bromides are not degradable by the biological activated sludge used in municipal wastewater treatment plants, sink disposal is universally forbidden[2],[13].

References

  • Halogenated Organic Liquids - Standard Operating Procedure , University of Illinois Division of Research Safety. Available at: 4

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances , HSC Prep Chemistry. Available at: 5

  • Laboratory Guide for Managing Chemical Waste , Vanderbilt University Medical Center. Available at:8

  • 8.1 Organic Solvent Waste Guidelines , Lund University Kemicentrum. Available at: 10

  • 1-(Bromomethyl)-1-cyclobutylcyclopentane Safety & Product Data , ChemScene. Available at: 1

  • Guide to Laboratory Sink/Sewer Disposal of Wastes , Office of Clinical and Research Safety. Available at:2

  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide (Alkylating Agents) , Towson University. Available at: 9

  • Hazardous Waste Disposal Guide , NSWAI. Available at: 11

  • Air Pollution Control Technology Fact Sheet - Thermal Incinerator , Environmental Protection Agency (EPA). Available at: 7

  • Disposing of Hazardous Waste: EPA Compliance Fact Sheet , Vanderbilt Environmental Health and Safety. Available at: 12

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. Available at: 13

  • Incineration Guidelines and Halogenated Waste Temperatures , Zero Waste Europe. Available at: 3

  • Office of Environmental Sustainability: Halogenated Waste Directives , EPA Ireland. Available at: 6

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(Bromomethyl)-1-cyclobutylcyclopentane

[1]

Executive Summary: At-A-Glance Safety Profile

Treat as a High-Hazard Alkylating Agent. 1-(Bromomethyl)-1-cyclobutylcyclopentane is a sterically hindered alkyl bromide.[1] While its bulk reduces volatility compared to smaller analogs (like allyl bromide), it retains significant alkylating potential .[1] It must be handled as a potential lachrymator (tear-inducing), corrosive , and mutagen .[1]

  • Primary Hazard: Skin/Eye chemical burns and respiratory irritation via alkylation mechanisms.[1]

  • Critical PPE: Double-gloving (Laminate liner required) and Chemical Splash Goggles.[1]

  • Engineering Control: All operations must occur within a certified chemical fume hood.[1]

Part 1: Risk Assessment & Hazard Identification

Why do we need specific PPE?

As scientists, we do not simply follow rules; we mitigate specific molecular mechanisms of toxicity.[1]

  • Mechanism of Action (Alkylation): The electrophilic carbon attached to the bromine atom (

    
    ) is susceptible to nucleophilic attack by biological macromolecules (DNA, proteins).[1] This can cause delayed, deep-tissue damage and potential mutagenicity.[1]
    
  • Lachrymator Potential: Many brominated alkyls stimulate the TRPA1 ion channels in corneal nerves, causing intense tearing and pain.[1] Standard safety glasses allow vapors to bypass the lens; goggles are non-negotiable .[1]

  • Permeation Risk: Alkyl bromides are lipophilic.[1] They permeate standard nitrile exam gloves rapidly (often <15 minutes).[1]

Part 2: The PPE Matrix

The following protection standards are mandatory for handling any quantity >10 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Inner) Silver Shield® / 4H® (PE/EVOH Laminate) Critical: Nitrile degrades/permeates rapidly upon contact with organic bromides.[1] Laminate provides >4hr breakthrough time.[1]
Hand Protection (Outer) Nitrile Exam Gloves (5-8 mil) Provides dexterity and protects the inner laminate glove from physical tears.[1] Acts as a "sacrificial layer."[1]
Eye Protection Chemical Splash Goggles (Indirect Vent) Prevents vapor bypass.[1] Safety glasses are insufficient due to lachrymator risk.[1]
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary containment.[1] If hood failure occurs, use Full-Face Respirator with OV/AG Cartridges .[1]
Body Lab Coat (100% Cotton or Nomex) + Chemical Apron Synthetic blends melt onto skin during fire.[1] A rubber/Tyvek apron prevents soak-through of spills.[1]

Part 3: Operational Workflow & Protocols

Storage & Stability[1][2]
  • Condition: Store at 2-8°C (Refrigerated).

  • Container: Amber glass with a PTFE-lined cap.[1] Bromides are light-sensitive; degradation releases HBr gas, pressurizing the vial.[1]

  • Check: Verify cap integrity before warming to room temperature to prevent "popping" due to pressure differentials.[1]

Weighing & Transfer (The "Closed Loop" Method)

Avoid open-air weighing to minimize vapor release.[1]

  • Tare: Place a sealed vial/flask on the balance.

  • Transfer: Move the reagent bottle to the fume hood.

  • Extract: Use a glass syringe with a long needle (or positive displacement pipette) to withdraw the liquid.[1]

    • Note: Plastic syringes may swell/jam if the liquid remains inside for >2 minutes.

  • Dispense: Inject directly into the tared reaction vessel.

  • Re-weigh: Calculate mass by difference.

Decontamination of Tools

Do not remove contaminated syringes/spatulas from the hood immediately.

  • Quench Bath: Prepare a beaker with 10% Sodium Thiosulfate (

    
    ) or dilute aqueous NaOH.[1]
    
  • Soak: Rinse needles/glassware in this bath to convert the reactive alkyl bromide into a harmless alcohol or thiosulfate adduct before washing.

Part 4: Emergency Response Logic

Diagram 1: PPE Selection & Decision Logic

Use this workflow to determine the necessary level of protection based on experimental scale.

PPE_Decision_TreeStartStart: Handling 1-(Bromomethyl)-1-cyclobutylcyclopentaneHoodCheckIs work inside a Certified Fume Hood?Start->HoodCheckScaleCheckScale of OperationHoodCheck->ScaleCheckYesStopSTOP: Move to Hood immediately.If impossible, Full-Face Respirator (OV) required.HoodCheck->StopNoStandardPPEStandard Protocol:- Nitrile (Double)- Safety Glasses- Lab CoatScaleCheck->StandardPPE< 10 mg (Analytical)HighRiskPPEHigh-Risk Protocol:- Silver Shield Laminate Liner- Chemical Splash Goggles- Chemical ApronScaleCheck->HighRiskPPE> 10 mg or Synthesis

Caption: Decision matrix for selecting PPE based on engineering controls and operational scale.

Diagram 2: Spill Response & Neutralization

Immediate actions for accidental release.

Spill_ResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessMinorMinor (<5mL) in HoodAssess->MinorMajorMajor (>5mL) or Outside HoodAssess->MajorAbsorbAbsorb with Vermiculiteor PolypadsMinor->AbsorbWear Goggles & Laminate GlovesEvacuateEvacuate LabPull Fire AlarmCall EHSMajor->EvacuateNeutralizeTreat waste with10% Sodium ThiosulfateAbsorb->NeutralizeDisposalBag as HalogenatedChemical WasteNeutralize->Disposal

Caption: Step-by-step containment and neutralization workflow for alkyl bromide spills.

Part 5: Disposal & Environmental Compliance

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.[1]

  • Segregation: Collect in a waste container specifically labeled "Halogenated Organic Waste." [1]

  • Neutralization (Recommended): If you have small residual amounts in glassware, rinse with a dilute ethanolic KOH solution or sodium thiosulfate.[1] This converts the toxic alkyl bromide into a benign ether or thio-ether before the glassware enters the general wash cycle.[1]

  • Labeling: Waste tags must explicitly list "Alkyl Bromide" and "Toxic/Corrosive."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Alkyl Bromides (General Hazard Data). National Library of Medicine.[1] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.